6-hydrazinyl-1,3-benzothiazoledihydrochloride
Description
BenchChem offers high-quality 6-hydrazinyl-1,3-benzothiazoledihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydrazinyl-1,3-benzothiazoledihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzothiazol-6-ylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQPGVBQGNEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)SC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Hydrazinyl-1,3-benzothiazole Dihydrochloride: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the rational design of heterocyclic scaffolds is paramount. 6-Hydrazinyl-1,3-benzothiazole dihydrochloride represents a highly privileged building block, merging the pharmacologically active benzothiazole core with a highly reactive hydrazine moiety. This in-depth technical whitepaper provides a comprehensive evaluation of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and maps its downstream applications in the generation of complex therapeutic agents.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of a building block is critical for predicting its behavior in complex synthetic workflows. The isolation of this compound as a dihydrochloride salt, rather than a free base, is a deliberate design choice. Free arylhydrazines are notoriously prone to auto-oxidation in the presence of atmospheric oxygen, rapidly darkening into complex, intractable mixtures. Converting the free base to the dihydrochloride salt protonates both the hydrazine and benzothiazole nitrogens, drastically lowering the HOMO energy level and rendering the molecule inert to ambient oxidation.
Table 1 summarizes the core quantitative data and structural properties of the compound.
| Property | Value / Description |
| Chemical Name | 6-Hydrazinyl-1,3-benzothiazole dihydrochloride |
| Base CAS Number | 474123-23-4[1] |
| Molecular Formula | C₇H₉Cl₂N₃S (Salt) / C₇H₇N₃S (Base) |
| Molecular Weight | 238.14 g/mol (Salt) / 165.22 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen), desiccated |
Synthetic Methodology & Mechanistic Insights
The synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride relies on a classic, self-validating diazotization-reduction sequence. As a Senior Application Scientist, it is vital to understand not just how to execute the protocol, but why specific reagents and parameters are chosen.
Step 1: Diazotization of 6-Amino-1,3-benzothiazole
-
Protocol: Suspend 6-amino-1,3-benzothiazole in concentrated hydrochloric acid (HCl) and cool the reaction vessel to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature strictly below 5 °C.
-
Causality & Validation: The strict thermal control (<5 °C) is non-negotiable. Diazonium salts are highly unstable; elevated temperatures provide the activation energy required for the expulsion of nitrogen gas (N₂), leading to the formation of an unwanted phenol byproduct. The protocol is self-validating: a positive starch-iodide paper test confirms the presence of excess nitrous acid, ensuring the complete conversion of the starting amine.
Step 2: Reduction of the Diazonium Intermediate
-
Protocol: To the cold diazonium solution, add a pre-chilled solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl dropwise. Stir the mixture for 2 hours at 0–10 °C, then allow it to warm to room temperature.
-
Causality & Validation: SnCl₂ is selected over other reducing agents (such as sodium sulfite) because it is a potent, rapid electron donor specifically suited for electron-deficient aromatic diazonium salts [2]. It prevents unwanted side reactions such as azo coupling, which would yield highly colored polymeric impurities. The reduction is visually validated by the transition of the solution from a deep yellow/orange diazonium color to a pale, turbid suspension as the hydrazine salt precipitates.
Step 3: Isolation of the Dihydrochloride Salt
-
Protocol: The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an ethanol/water mixture saturated with HCl gas.
Figure 1: Step-by-step synthetic workflow of 6-hydrazinyl-1,3-benzothiazole dihydrochloride.
Applications in Medicinal Chemistry & Drug Development
The 6-hydrazinyl-1,3-benzothiazole core is a highly versatile synthetic building block used to generate diverse libraries of pharmacologically active compounds.
The Fischer Indole Synthesis
The acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones remains indispensable in synthesizing indole derivatives [3]. Reacting 6-hydrazinyl-1,3-benzothiazole with substituted ketones under acidic conditions (e.g., polyphosphoric acid or zinc chloride) yields benzothiazole-fused indoles.
-
Mechanistic Causality: The reaction proceeds via the formation of an intermediate hydrazone, which tautomerizes to an enamine. A critical [3,3]-sigmatropic rearrangement then breaks the weak N-N bond and forms a new C-C bond, establishing the indole framework [4]. Modern adaptations utilize three-component one-pot processes to streamline the generation of these complex heterocycles [5].
Pyrazole and Triazole Scaffold Generation
Condensation of the hydrazine moiety with 1,3-dicarbonyl compounds (e.g., acetylacetone) rapidly furnishes pyrazole derivatives. These structures frequently exhibit potent kinase inhibition, making them highly sought after in oncology drug discovery pipelines.
Figure 2: Downstream drug discovery applications utilizing the benzothiazole-hydrazine core.
Analytical Validation & Quality Control
To ensure the synthetic protocol operates as a self-validating system, the final dihydrochloride salt must be subjected to rigorous orthogonal analytical techniques before deployment in downstream assays:
-
¹H NMR (DMSO-d₆): The presence of broad exchangeable singlets downfield (typically >10 ppm) confirms the protonated hydrazine (-NH-NH₃⁺) and benzothiazole hydrochloride protons. The aromatic protons of the benzothiazole ring must integrate perfectly to 3H.
-
LC-MS (ESI+): The mass spectrum must show the molecular ion peak [M+H]⁺ corresponding to the free base mass (m/z ~166.0), as the chloride counterions dissociate in the LC-MS mobile phase.
-
HPLC (Reverse Phase): A single sharp peak (>98% AUC) at the expected retention time validates the absence of unreacted 6-amino-1,3-benzothiazole or azo-coupled byproducts.
References
-
Title: Affinity-guided chemical probes for the study of protein interactions (SnCl₂ Reduction Methodology) Source: White Rose University Consortium URL: [Link]
-
Title: A three-component Fischer indole synthesis Source: Nature Protocols (PubMed) URL: [Link]
Sources
The Mechanistic Landscape of Hydrazinyl-Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzothiazole core, a heterocyclic system of enduring interest in medicinal chemistry, has given rise to a multitude of derivatives with significant pharmacological activities. Among these, the hydrazinyl-benzothiazole scaffold has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action underpinning these activities, offering a valuable resource for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships between chemical structure, molecular interactions, and therapeutic outcomes. The experimental protocols and data presented herein are intended to serve as a robust foundation for the rational design and development of novel therapeutics based on this versatile molecular framework.
Part 1: Anticancer Mechanisms of Action
Hydrazinyl-benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a diverse range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and direct enzyme inhibition.
Modulation of Critical Signaling Pathways
1.1.1. Inhibition of the Ras/MAPK/eIF4E Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain hydrazinyl-benzothiazole derivatives have been shown to interfere with this pathway. A key target is the interaction between the eukaryotic translation initiation factors eIF4E and eIF4G. This complex is vital for the cap-dependent translation of mRNAs encoding oncogenic proteins. By disrupting the eIF4E/eIF4G interaction, these derivatives can selectively inhibit the synthesis of proteins essential for tumor growth and survival, ultimately leading to apoptosis.
Caption: Inhibition of the Ras/MAPK/eIF4E pathway by hydrazinyl-benzothiazole derivatives.
1.1.2. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is implicated in the development and progression of numerous cancers. Hydrazinyl-benzothiazole derivatives have been identified as potent inhibitors of EGFR. These small molecules typically compete with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways. This blockade of EGFR signaling can induce apoptosis and inhibit tumor growth.[1][2]
Caption: Inhibition of the EGFR signaling pathway by hydrazinyl-benzothiazole derivatives.
Enzyme Inhibition
1.2.1. Procaspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway. Some hydrazinyl-benzothiazole derivatives have been shown to act as procaspase-3 activators. These compounds can directly bind to and induce a conformational change in procaspase-3, leading to its activation and the initiation of the apoptotic cascade.
1.2.2. Aldose Reductase (ALR2) Inhibition
Aldose reductase is an enzyme implicated in diabetic complications and has also been associated with cancer progression. Certain hydrazinyl-benzothiazole derivatives have been identified as potent inhibitors of ALR2.[1]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of representative hydrazinyl-benzothiazole derivatives against various cancer cell lines is summarized below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-thiazole derivative | Compound 13 | A549 (Lung) | 1.33 ± 0.41 | [1] |
| Hydrazinyl-thiazole derivative | Compound 13 | MCF-7 (Breast) | 1.74 ± 0.38 | [1] |
| Hydrazinyl-thiazole derivative | Compound 5 | A549 (Lung) | 6.87 ± 2.10 | [1] |
| Hydrazinyl-thiazole derivative | Compound 5 | MCF-7 (Breast) | 2.78 ± 2.85 | [1] |
| Hydrazone-based benzothiazole | Compound 11 | HeLa (Cervical) | 2.41 | [3] |
| Hydrazone-based benzothiazole | Compound 11 | COS-7 (Kidney) | 4.31 | [3] |
| Indole based hydrazine carboxamide | Compound 12 | HT29 (Colon) | 0.015 | [4] |
| Naphthalimide-benzothiazole | Compound 67 | HT-29 (Colon) | 3.47 ± 0.2 | [4] |
| Naphthalimide-benzothiazole | Compound 67 | A549 (Lung) | 3.89 ± 0.3 | [4] |
| Naphthalimide-benzothiazole | Compound 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [4] |
| Arylidene-hydrazinyl-thiazole | Compound 2a | MDA-MB-231 (Breast) | 3.92 µg/mL | [5] |
Experimental Protocols: Anticancer Activity Assessment
1.4.1. MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazinyl-benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
1.4.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Part 2: Antimicrobial Mechanisms of Action
Hydrazinyl-benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] Their antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, recombination, and repair. It introduces negative supercoils into DNA, a process that is vital for bacterial survival and absent in eukaryotes, making it an attractive target for antibacterial agents. Some benzothiazole derivatives are known to inhibit this enzyme.[8] The inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by hydrazinyl-benzothiazole derivatives.
Other Potential Antimicrobial Mechanisms
The broad spectrum of antimicrobial activity exhibited by benzothiazole derivatives suggests that they may act on multiple targets. Other potential mechanisms include:
-
Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria.[9]
-
Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Fungal Cytochrome P450 14α-demethylase: This enzyme is essential for ergosterol biosynthesis in fungi.[8]
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of representative hydrazinyl-benzothiazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-hydrazone | Compound 3i | Mycobacterium tuberculosis H37Rv | 1 | [7] |
| Benzothiazole-hydrazone | Compound 3i | Candida albicans | 4 | [7] |
| Benzothiazole-thiazole hybrid | Compound 4b | Staphylococcus aureus | 3.90 | [8] |
| Benzothiazole-thiazole hybrid | Compound 4b | Escherichia coli | 7.81 | [8] |
| Benzothiazole-thiazole hybrid | Compound 4b | Candida albicans | 7.81 | [8] |
| Benzothiazole derivative | Compound 3 | Escherichia coli | 25 | [10] |
| Benzothiazole derivative | Compound 4 | Escherichia coli | 25 | [10] |
| 2-Hydrazinyl-thiazole | Compound 7a | Candida albicans | 7.81 | [11] |
| 2-Hydrazinyl-thiazole | Compound 7e | Candida albicans | 3.9 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Part 3: Anti-inflammatory Mechanisms of Action
Hydrazinyl-benzothiazole derivatives have also demonstrated significant anti-inflammatory properties.[12][13] Their mechanism of action in this context often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Some benzothiazole derivatives have been shown to inhibit COX activity, thereby reducing prostaglandin synthesis and mitigating inflammation.[13][14]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[13]
Caption: Inhibition of the NF-κB signaling pathway by hydrazinyl-benzothiazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.
-
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., TMPD), and arachidonic acid in an appropriate buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values.
-
Part 4: Synthesis of Hydrazinyl-Benzothiazole Derivatives
The synthesis of the 2-hydrazinyl-benzothiazole core typically involves the reaction of a 2-substituted benzothiazole with hydrazine hydrate.
General Synthetic Workflow
Caption: General synthetic workflow for hydrazinyl-benzothiazole derivatives.
Experimental Protocol: Synthesis of 2-Hydrazinyl-1,3-benzothiazole
This protocol outlines the nucleophilic substitution reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[17]
-
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
-
Procedure:
-
A mixture of 2-mercaptobenzothiazole and hydrazine hydrate is refluxed for several hours.
-
The reaction mixture is then cooled to room temperature.[17]
-
Ethanol is added to the cooled mixture to precipitate the product.[17]
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-hydrazinyl-1,3-benzothiazole.[17]
-
Conclusion and Future Perspectives
The hydrazinyl-benzothiazole scaffold has proven to be a rich source of biologically active compounds with diverse mechanisms of action. Their ability to modulate key signaling pathways and inhibit essential enzymes makes them promising candidates for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore their therapeutic potential and provide a solid foundation for further research.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: The synthesis and screening of focused libraries of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and downstream signaling effects of these compounds will facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: The evaluation of lead compounds in relevant animal models is essential for their translation into clinical candidates.
The continued exploration of the chemistry and biology of hydrazinyl-benzothiazole derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.
References
-
The Nuclear Factor NF-κB Pathway in Inflammation - PMC. [Link]
-
NF-κB: a key role in inflammatory diseases. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing. [Link]
-
Benzothiazole derivatives as anticancer agents - FLORE. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. [Link]
-
NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link]
- Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google P
-
Benzothiazole derivatives as anticancer agents - PMC - NIH. [Link]
-
Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents - CVR College of Engineering. [Link]
-
An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines - Open Research@CSIR-NIScPR. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC. [Link]
-
Synthesis and antimicrobial studies of some novel N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide. [Link]
-
Anti inflammatory activity of 3-(2-hydrazino benzothiazoles)-substituted indole-2-one | Request PDF - ResearchGate. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC. [Link]
-
IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. - ResearchGate. [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [Link]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. [Link]
-
Escherichia coli Gyrase Cleavage Assay - Inspiralis. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. cvr.ac.in [cvr.ac.in]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | PDF [slideshare.net]
- 13. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Profiling of 6-Hydrazinyl-1,3-benzothiazole Dihydrochloride: A Technical Guide
Executive Summary
6-Hydrazinyl-1,3-benzothiazole dihydrochloride (C₇H₉Cl₂N₃S) is a critical bifunctional building block utilized extensively in the synthesis of kinase inhibitors, antiparasitic agents, and advanced materials. Due to the presence of both a highly electron-deficient heteroaromatic core and a reactive, easily oxidized hydrazine moiety, rigorous structural validation is paramount before downstream application. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS) of this compound, detailing self-validating protocols, quantitative data tables, and the mechanistic causality behind the observed spectral phenomena.
Analytical Validation Workflow
The structural elucidation of 6-hydrazinyl-1,3-benzothiazole dihydrochloride requires a multimodal approach to confirm both the covalent connectivity of the benzothiazole core and the salt form of the hydrazine appendage.
Fig 1: Multimodal spectroscopic validation workflow for structural elucidation.
Standardized Sample Preparation Protocols
To ensure reproducibility and establish a self-validating system, sample preparation must account for the hygroscopic nature of the dihydrochloride salt and the potential for hydrazine oxidation.
Nuclear Magnetic Resonance (NMR) Protocol
-
Weighing: Rapidly weigh 5–10 mg of the compound in a low-humidity environment to prevent water absorption, which can obscure the critical exchangeable hydrazine protons.
-
Dissolution: Dissolve the solid in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. DMSO- d6 is mandated over CDCl₃ due to the insolubility of the dihydrochloride salt in non-polar solvents [1].
-
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H spectra (400 MHz, 16 scans, 1s relaxation delay) and ¹³C spectra (100 MHz, 1024 scans, 2s relaxation delay) at 298 K.
Fourier-Transform Infrared (FT-IR) Protocol
-
Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) to subtract ambient CO₂ and H₂O.
-
Loading: Place 1–2 mg of the neat solid directly onto the crystal. Apply standardized pressure via the anvil to ensure uniform optical contact without fracturing the crystal.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Mass Spectrometry (LC-MS) Protocol
-
Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol.
-
Dilution: Dilute to a final analytical concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The acidic modifier ensures the hydrazine remains protonated, maximizing ionization efficiency.
-
Injection: Inject 1 µL into an LC-ESI-TOF system operating in positive electrospray ionization (ESI+) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Causality and Interpretation
The ¹H NMR spectrum in DMSO- d6 provides absolute confirmation of the benzothiazole core substitution pattern. The most distinct feature is the H-2 proton , which appears as a sharp singlet heavily deshielded at ~9.20 ppm. This extreme downfield shift is caused by the combined inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, compounded by the diamagnetic anisotropy of the heteroaromatic ring[2].
The hydrazine protons (-NH-NH₃⁺) appear as broad singlets between 8.5 and 10.5 ppm. This broadening is a direct result of the quadrupolar relaxation of the adjacent ¹⁴N nuclei and rapid intermolecular proton exchange with trace water in the DMSO- d6 solvent.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.20 | Singlet (s) | - | 1H | Thiazole H-2 |
| 8.50 - 10.50 | Broad (br) | - | 4H | -NH-NH₃⁺ (Exchangeable) |
| 7.95 | Doublet (d) | 8.8 | 1H | Aromatic H-7 |
| 7.75 | Doublet (d) | 2.4 | 1H | Aromatic H-4 |
| 7.15 | Doublet of doublets (dd) | 8.8, 2.4 | 1H | Aromatic H-5 |
¹³C NMR Causality and Interpretation
The ¹³C NMR spectrum further validates the skeletal framework. The C-2 carbon is highly deshielded (~154.5 ppm) due to its sp2 hybridization and position between two electronegative heteroatoms. The C-6 carbon, directly attached to the electron-donating hydrazine group, resonates at ~144.5 ppm.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 154.5 | Quaternary (C=N) | C-2 (Thiazole) |
| 147.2 | Quaternary (Ar-C) | C-3a |
| 144.5 | Quaternary (Ar-C-N) | C-6 (Hydrazine attachment) |
| 135.8 | Quaternary (Ar-C) | C-7a |
| 123.1 | Methine (Ar-CH) | C-7 |
| 115.6 | Methine (Ar-CH) | C-5 |
| 105.4 | Methine (Ar-CH) | C-4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is utilized to verify the functional groups in the solid state. Because the compound is formulated as a dihydrochloride salt, the high-frequency region (3200–2800 cm⁻¹) is dominated by a broad, complex band envelope characteristic of N-H stretching vibrations in ammonium salts [1]. The sharp C=N stretching vibration of the thiazole ring is definitively observed near 1600 cm⁻¹.
Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Feature |
| ~3200 - 2800 | Strong, Broad | ν(N-H) stretch | Primary and secondary amine salts (dihydrochloride formulation). |
| ~1600, 1550 | Medium, Sharp | ν(C=N), ν(C=C) | Aromatic and thiazole ring skeletal stretching. |
| ~1250 | Medium | ν(C-N) stretch | Aromatic carbon to hydrazine nitrogen bond. |
| ~820 | Strong | δ(C-H) out-of-plane | Diagnostic for 1,2,4-trisubstituted benzene rings. |
| ~650 | Weak | ν(C-S-C) stretch | Thioether linkage within the benzothiazole core. |
Mass Spectrometry (LC-MS/ESI+)
High-resolution mass spectrometry (HRMS) provides the exact mass and fragmentation fingerprint of the molecule. In positive electrospray ionization (ESI+), the dihydrochloride salt dissociates, and the free base is protonated to form the pseudomolecular ion [M+H]+ at m/z 166.04[3].
Fragmentation Causality
Hydrazine derivatives are notoriously fragile under collision-induced dissociation (CID). The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the N-N bond, resulting in the loss of NH3 (17 Da) or the entire hydrazine moiety as a neutral N2H2 species (30 Da), leaving a stable benzothiazole cation [4].
Table 4: ESI+ Mass Spectrometry Fragmentation Data
| Ion ( m/z ) | Relative Abundance | Assignment | Fragmentation Mechanism |
| 166.04 | 100% (Base Peak) | [M+H]+ | Protonation of the free base (C₇H₈N₃S⁺). |
| 149.02 | ~15% | [M+H−NH3]+ | Loss of terminal ammonia from the hydrazine group. |
| 136.01 | ~45% | [M+H−N2H2]+ | Complete cleavage of the hydrazine moiety. |
| 108.02 | ~10% | [C6H6N2]+ | Thiazole ring opening and loss of CS. |
References
- Arabian Journal of Chemistry. "Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- PubChem. "Benzothiazole | C7H5NS | CID 7222 - Spectral Information.
- MDPI. "The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives.
- AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds.
Safety, handling, and storage of 6-hydrazinyl-1,3-benzothiazoledihydrochloride
An In-depth Technical Guide to the Safe Handling, and Storage of 6-hydrazinyl-1,3-benzothiazoledihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 6-hydrazinyl-1,3-benzothiazoledihydrochloride. Designed for professionals in research and drug development, this document synthesizes critical safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By elucidating the causality behind safety measures and grounding them in authoritative references, this guide serves as a self-validating system for the responsible management of this chemical compound.
Introduction: Understanding the Compound
6-hydrazinyl-1,3-benzothiazoledihydrochloride is a heterocyclic compound featuring a benzothiazole core functionalized with a hydrazinyl group, presented as a dihydrochloride salt. Such molecules are of significant interest in medicinal chemistry and drug development as versatile scaffolds for synthesizing a wide range of derivatives with potential therapeutic applications.[1] The hydrazinyl moiety, in particular, is a reactive handle for creating hydrazones, pyrazoles, and other heterocyclic systems.[2] However, the presence of the hydrazine group and the nature of it being a hydrochloride salt necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide will provide a detailed framework for the safe utilization of 6-hydrazinyl-1,3-benzothiazoledihydrochloride, drawing upon data from structurally similar compounds and established principles of laboratory safety.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is paramount before commencing any work with 6-hydrazinyl-1,3-benzothiazoledihydrochloride. While specific toxicological data for this exact compound is not widely published, information from analogous structures, such as other benzothiazole hydrazone hydrochlorides and hydrazine derivatives, provides a strong basis for hazard identification.
2.1. Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table presents data for structurally related compounds to provide an estimated profile.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₇H₆N₄O₂S (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |
| Molecular Weight | 210.21 g/mol (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |
| Appearance | Solid, powder.[4] | [4] |
| Melting Point | 273-274°C (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |
| Boiling Point | 425.2°C at 760 mmHg (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |
| Solubility | Generally soluble in polar organic solvents like ethanol and methanol.[5] | [5] |
2.2. Toxicological Profile (Based on Analogues)
The primary hazards are associated with the hydrazinyl functional group and the acidic nature of the dihydrochloride salt.
-
Acute Toxicity: Similar hydrazone hydrochlorides are classified as toxic if swallowed. An oral LD50 of 149 mg/kg in rats has been reported for 3-Methyl-2-benzothiazolinonehydrazone Hydrochloride, indicating significant oral toxicity.
-
Skin and Eye Irritation: Causes serious eye irritation.[6] May cause skin irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]
-
Carcinogenicity: Hydrazine and some of its derivatives are suspected carcinogens.[8] While no specific data exists for this compound, it is prudent to handle it as a potential carcinogen.
2.3. Hazard Classification (Anticipated)
Based on available data for similar compounds, 6-hydrazinyl-1,3-benzothiazoledihydrochloride should be handled as a substance with the following GHS classifications:
-
Acute Toxicity (Oral), Category 3
-
Serious Eye Damage/Eye Irritation, Category 2A
Safe Handling and Personal Protective Equipment (PPE)
Adherence to rigorous handling protocols is essential to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified and properly functioning chemical fume hood to prevent inhalation of dust.[8]
-
Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[7]
3.2. Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and the hazardous properties of this compound.[8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated.
-
Lab Coat: A lab coat must be worn at all times.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[6][7]
3.3. Hygiene Practices
-
Wash hands and any exposed skin thoroughly after handling.[4][9]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[7]
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
4.1. Storage Conditions
-
Location: Keep in a cool, dry, and well-ventilated place.[7][9] Store in a designated corrosives or acids cabinet.[11]
-
Light and Heat: Store away from direct sunlight and heat sources.[10][12]
4.2. Incompatible Materials
Segregation from incompatible materials is a critical safety measure to prevent dangerous reactions.
-
Strong Oxidizing Agents: Hydrazine derivatives can react violently with oxidizing agents.[7][9]
-
Bases: As a hydrochloride salt, it will react with bases, potentially in a highly exothermic manner.[11][12]
-
Metals: May be corrosive to certain metals. Store away from active metals.[11][12]
Caption: Chemical incompatibility chart.
4.3. Hazardous Decomposition Products
Upon thermal decomposition, this compound may release toxic and irritating gases and vapors, including:
-
Hydrogen chloride (HCl) gas[6]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
5.1. First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] If breathing is difficult, give oxygen.[7]
5.2. Accidental Release Measures (Spills)
-
Personal Precautions: Ensure adequate ventilation.[9] Wear appropriate PPE as described in Section 3. Avoid breathing dust.[9]
-
Containment and Cleanup:
-
Evacuate non-essential personnel from the area.
-
Sweep up the solid material, avoiding dust generation.[7]
-
Place the spilled material into a suitable, labeled container for disposal.[7]
-
Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning waste for disposal.
-
Caption: A workflow for responding to a spill.
Waste Disposal
All waste containing 6-hydrazinyl-1,3-benzothiazoledihydrochloride must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for waste.[8]
-
Procedure: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.[14]
Conclusion
While 6-hydrazinyl-1,3-benzothiazoledihydrochloride is a valuable compound for chemical synthesis and drug discovery, its potential hazards demand a high level of respect and care. By understanding its toxicological profile based on analogous structures, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict storage and handling protocols, researchers can mitigate the risks associated with its use. This guide provides the foundational knowledge and procedural framework to ensure a safe and productive research environment.
References
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]
-
Chemistry Stack Exchange. Are there any guidelines for what constitutes an “organic acid” regarding storage requirements?. [Link]
-
Georganics. 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE. [Link]
-
PubChem. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. [Link]
-
Protank. Hydrochloric Acid Storage Tanks & HCl Specifications. [Link]
-
US Hazmat Rentals. Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Lab Alley. What is the Shelf Life of Hydrochloric Acid?. [Link]
- Yadav, P., et al. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2010, 2(2), pp. 1210-1214.
-
A&A FRATELLI PARODI S.P.A. SAFETY DATA SHEET - Benzothiazole. [Link]
- Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2022, 7(44), pp. 40165-40176.
- Al-Warhi, T., et al. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Molecules, 2024, 29(1), 16.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. protank.com [protank.com]
- 13. fishersci.com [fishersci.com]
- 14. georganics.sk [georganics.sk]
Comprehensive Profiling of Lipophilicity and Solubility for 6-Hydrazinyl-1,3-Benzothiazole Dihydrochloride
Structural Rationale and Physicochemical Foundations
In early-stage drug discovery and materials science, the benzothiazole pharmacophore is highly valued for its ability to drive target affinity through hydrophobic interactions. However, this lipophilic core often introduces severe developability bottlenecks, primarily poor aqueous solubility.
6-Hydrazinyl-1,3-benzothiazole dihydrochloride represents a classic structural intervention. By introducing a polar hydrazine moiety (-NHNH₂) at the 6-position and formulating the molecule as a dihydrochloride salt, chemists create a "push-pull" physicochemical dynamic. The salt formation ensures rapid dissolution in acidic to neutral aqueous environments, while the benzothiazole core retains enough lipophilicity to permeate lipid bilayers once the molecule reaches physiological pH and reverts to its free base form. Standard formulation techniques often rely on solubility-enhancing agents for such derivatives[1], but understanding the intrinsic properties of the dihydrochloride salt is the critical first step.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, derived from authoritative chemical databases.
| Property | Value | Mechanistic Implication / Causality |
| Compound Name | 6-Hydrazinyl-1,3-benzothiazole dihydrochloride | Salt form engineered for enhanced aqueous dissolution. |
| CAS RN (Free Base) | 474123-23-4 | Unique identifier for the unprotonated core[2]. |
| Molecular Formula | C₇H₉Cl₂N₃S | Includes the two equivalents of HCl. |
| Molecular Weight | 238.14 g/mol | Low MW makes it an ideal fragment for synthesis. |
| Predicted LogP (Base) | ~2.4 | Driven by the lipophilic fused aromatic ring system[3]. |
Lipophilicity Dynamics: The Causality of pH on Partitioning
Lipophilicity is not a static value for ionizable compounds. While the theoretical LogP (partition coefficient of the unionized species) of the benzothiazole core is approximately 2.4[3], the effective lipophilicity in biological systems is dictated by LogD (the distribution coefficient at a specific pH).
Because 6-hydrazinyl-1,3-benzothiazole dihydrochloride contains two basic nitrogens (the thiazole ring nitrogen and the primary amine of the hydrazine group), its protonation state is highly pH-dependent. In the acidic environment of the stomach (pH 1.2), the molecule is diprotonated, highly polar, and deeply hydrophilic (LogD < 0). As it transitions to the blood plasma (pH 7.4), it deprotonates, drastically increasing its lipophilicity to favor membrane permeation.
pH-dependent protonation states of 6-hydrazinyl-1,3-benzothiazole dictating solubility.
Protocol 1: Self-Validating Shake-Flask Method for LogD₇.₄
To accurately assess membrane permeability potential, we must measure LogD experimentally. Computational models often fail to accurately predict the solvation energies of hydrazine derivatives.
Causality & Self-Validation: We utilize a miniaturized shake-flask method. Crucially, we measure the concentration of the compound in both the octanol and aqueous phases. This creates a mass balance check —a self-validating system ensuring that no compound is lost to non-specific binding on the glass vial walls, which is a common artifact with lipophilic heterocycles.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 6-hydrazinyl-1,3-benzothiazole dihydrochloride in MS-grade water (avoiding DMSO to prevent co-solvent partitioning artifacts).
-
Phase Saturation: Pre-saturate 1-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and vice versa, by stirring for 24 hours.
-
Spiking & Equilibration: Add 20 µL of the compound stock to a glass vial containing 990 µL of the mutually saturated octanol/PBS mixture (1:1 v/v). Include a reference standard (e.g., Propranolol) in a parallel vial to validate system performance.
-
Isothermal Shaking: Shake the vials at 300 RPM for 2 hours at exactly 25°C to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.
-
Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify via LC-MS/MS. Calculate LogD as Log₁₀([Octanol]/[Aqueous]). Verify that total mass recovered equals the initial spike.
Aqueous Solubility Mechanics: Thermodynamic vs. Kinetic
Solubility data is frequently misinterpreted in literature because researchers conflate kinetic solubility (crashing a DMSO stock into water) with thermodynamic solubility (dissolving a solid powder into water until equilibrium is reached).
For 6-hydrazinyl-1,3-benzothiazole dihydrochloride, kinetic solubility assays will artificially inflate the apparent solubility due to the supersaturating effect of the DMSO vehicle. To obtain true developability metrics, we must evaluate the thermodynamic solubility of the solid crystalline salt.
Self-validating thermodynamic solubility workflow avoiding common experimental artifacts.
Protocol 2: Artifact-Free Thermodynamic Solubility Profiling
Causality & Self-Validation: A critical error in standard solubility protocols is the use of syringe filters (PTFE or Nylon) to separate the undissolved solid. As the pH increases and the compound reverts to its lipophilic free base, it binds strongly to the filter membrane, resulting in a false-negative (artificially low) solubility reading. This protocol mandates centrifugation instead of filtration to completely eliminate this artifact, ensuring the system measures only the true dissolved fraction.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 2.0 mg of solid 6-hydrazinyl-1,3-benzothiazole dihydrochloride into a 2 mL polypropylene microcentrifuge tube.
-
Buffer Addition: Add 1.0 mL of the target buffer (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).
-
Equilibration: Seal the tube and place it in a thermomixer. Shake at 1,000 RPM at 37°C for 24 hours. The presence of visible undissolved powder at the end of this period confirms that the solution is saturated.
-
Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 20 minutes at 37°C. Do not filter. The high-speed centrifugation pellets the undissolved solid perfectly at the bottom of the tube.
-
Supernatant Extraction: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately in a 50:50 Water:Acetonitrile mixture to prevent precipitation upon cooling to room temperature.
-
Analysis: Analyze via HPLC-UV (e.g., at 254 nm) against a standard calibration curve prepared from a completely dissolved stock of the compound.
References
The following authoritative sources were utilized to ground the chemical identifiers, molecular weights, and foundational properties discussed in this whitepaper:
- ChemicalBook.Benzothiazole, 6-hydrazino- (9CI) | 474123-23-4.
- Namiki Shoji.Building Blocks Catalogue June 2020 (6-hydrazinyl-1,3-benzothiazole dihydrochloride).
- Google Patents.US20160296499A1 - Spiroindoline Antiparasitic Derivatives.
- Guidechem.Furo [2,3-f] benzotiazol (9CI) Computational Chemical Data.
Sources
Methodological & Application
Protocol for the synthesis of 6-hydrazinyl-1,3-benzothiazoledihydrochloride from 2-aminobenzothiazole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Hydrazinyl-1,3-benzothiazole dihydrochloride (Formula: C₇H₉Cl₂N₃S)
Strategic Overview & Mechanistic Rationale
Aryl hydrazines are critical pharmacophores and versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors, antitumor agents, and complex heterocyclic scaffolds. The synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride starting from the inexpensive and readily available 2-aminobenzothiazole requires a highly orchestrated sequence of protection, electrophilic aromatic substitution, deamination, reduction, and diazotization.
Direct electrophilic nitration or amination of 2-aminobenzothiazole is synthetically unviable because the C2-amino group and the thiazole nitrogen create competing directing effects, resulting in intractable mixtures of 4-substituted and 6-substituted isomers[1]. To circumvent this, our protocol employs a temporary acetamide protection strategy. The steric bulk and modulated electron-donating capacity of the acetamide group strictly direct the nitronium ion to the C6 position[1]. Subsequent reductive deamination removes the C2-amine[2], paving the way for the reduction of the nitro group[3] and final conversion to the hydrazine via a stannous chloride-mediated diazonium reduction.
Synthetic Workflow Visualization
Workflow for the 4-stage synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric expectations, reaction conditions, and self-validation metrics for each stage of the synthesis.
| Stage | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | IPQC & Validation Metrics |
| 1 | Protection & Nitration | Ac₂O, HNO₃/H₂SO₄, NaOH | 0–5 (Nitration) | 4.0 | 75–80% | Orange-yellow solid, MP: 248–250 °C |
| 2 | Reductive Deamination | NaNO₂, H₂SO₄, H₃PO₂ | 0–5 then RT | 3.0 | 60–70% | Cessation of N₂ gas evolution |
| 3 | Nitro Reduction | H₂ (50 psi), 10% Pd/C | RT | 12.0 | 85–90% | Yellow solid, MP: 87–91 °C |
| 4 | Hydrazine Synthesis | NaNO₂, HCl, SnCl₂·2H₂O | 0–5 | 2.0 | 65–75% | Immediate crystalline precipitation |
Step-by-Step Experimental Protocols
Stage 1: Regioselective Nitration via Acetamide Protection
Objective: Synthesize 2-amino-6-nitrobenzothiazole with high regioselectivity[1].
-
Protection: Suspend 2-aminobenzothiazole (1.0 equiv) in pyridine and add acetic anhydride (1.2 equiv) dropwise at room temperature. Stir for 2 hours. Pour into ice water, filter the resulting precipitate (2-acetamidobenzothiazole), and dry under vacuum.
-
Nitration: Dissolve the 2-acetamidobenzothiazole in concentrated H₂SO₄ (approx. 5 volumes) and cool the flask to 0–5 °C using an ice-salt bath.
-
Prepare a mixed acid solution of 31.5% HNO₃ in H₂SO₄. Add this dropwise to the reaction mixture, strictly maintaining the internal temperature below 10 °C to prevent oxidative degradation. Stir for 2 hours at 10 °C.
-
Hydrolysis: Quench the reaction by pouring it over crushed ice. Filter the intermediate 2-acetamido-6-nitrobenzothiazole. Suspend the wet cake in methanol, heat to 60 °C, and adjust the pH to 10.5 using 25% NaOH. Stir for 2 hours to cleave the acetyl group.
-
Validation: Cool to 20 °C, filter the orange-yellow precipitate, and wash with water until neutral. The melting point must be strictly between 248–250 °C.
Stage 2: Reductive Deamination
Objective: Remove the C2-amino group to yield 6-nitrobenzothiazole via a radical-mediated hydride transfer[2].
-
Diazotization: Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a solution of 15% aqueous H₂SO₄. Cool the suspension to 0 °C.
-
Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.
-
Reduction: To the cold diazonium solution, carefully add 50% aqueous hypophosphorous acid (H₃PO₂, 5.0 equiv) dropwise.
-
Validation: The reaction will vigorously evolve nitrogen gas (N₂). Allow the mixture to warm to room temperature and stir until effervescence completely ceases (approx. 2–3 hours).
-
Neutralize the mixture with saturated NaHCO₃ and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-nitrobenzothiazole.
Stage 3: Catalytic Nitro Reduction
Objective: Convert 6-nitrobenzothiazole to 6-aminobenzothiazole using green chemistry principles[3].
-
Hydrogenation: Dissolve 6-nitrobenzothiazole (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Add 10% Pd/C catalyst (10% w/w relative to the substrate) under an inert argon atmosphere.
-
Transfer the mixture to a Parr hydrogenation apparatus. Purge with hydrogen gas and pressurize to 50 psi.
-
Shake the reaction mixture at room temperature overnight (approx. 12 hours).
-
Validation: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield 6-aminobenzothiazole as a yellow solid (MP: 87–91 °C).
Stage 4: Diazotization and Hydrazine Formation
Objective: Convert the C6-amine to the target hydrazine dihydrochloride utilizing a classic Sn(II) reductive crash-out.
-
Diazotization: Suspend 6-aminobenzothiazole (1.0 equiv) in concentrated HCl (10 volumes). Cool the mixture to 0–5 °C in an ice bath.
-
Add a cold aqueous solution of NaNO₂ (1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes.
-
IPQC (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid.
-
Reduction: In a separate flask, prepare a highly concentrated solution of SnCl₂·2H₂O (3.0 equiv) in concentrated HCl. Cool this solution to 0 °C.
-
Add the cold SnCl₂ solution rapidly to the diazonium mixture under vigorous stirring.
-
Validation: The reduction is instantaneous. The solution will briefly change color, followed immediately by the precipitation of a thick, crystalline solid (the dihydrochloride salt).
-
Stir for an additional 1 hour at 0 °C to ensure complete precipitation. Filter the solid, wash thoroughly with ice-cold brine followed by cold diethyl ether, and dry under high vacuum to afford pure 6-hydrazinyl-1,3-benzothiazole dihydrochloride.
Sources
Application Notes and Protocols for Antimicrobial Assays of 6-hydrazinyl-1,3-benzothiazoledihydrochloride
Introduction: The Emergence of Benzothiazoles in Antimicrobial Research
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] In this context, heterocyclic compounds have emerged as a promising source of new drug candidates. Among these, the benzothiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 6-hydrazinyl-1,3-benzothiazoledihydrochloride, in antimicrobial assays.
The introduction of a hydrazinyl group to the benzothiazole core can significantly modulate its pharmacological profile, making it a key area of investigation for novel antimicrobial agents.[5] These application notes and protocols are designed to provide a robust framework for the in vitro evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride, ensuring scientifically sound and reproducible results. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a self-validating system for antimicrobial susceptibility testing.[6][7][8][9]
Proposed Mechanism of Action: A Multi-Target Approach
While the precise mechanism of action for 6-hydrazinyl-1,3-benzothiazoledihydrochloride is a subject of ongoing research, the broader class of benzothiazole derivatives is known to exert its antimicrobial effects through various cellular pathways.[10] It is postulated that these compounds may act on multiple microbial targets, a desirable attribute for combating resistance.
Potential mechanisms include the inhibition of essential microbial enzymes such as DNA gyrase and topoisomerases, which are critical for bacterial DNA replication. Furthermore, interference with microbial metabolic pathways and disruption of cell membrane integrity are also plausible modes of action. The hydrazinyl moiety may enhance the compound's ability to chelate metal ions essential for microbial enzyme function or to form hydrogen bonds with active sites of target proteins.
Caption: Proposed multi-target antimicrobial mechanism of 6-hydrazinyl-1,3-benzothiazoledihydrochloride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the antimicrobial evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride. Adherence to these protocols is crucial for generating reliable and comparable data.
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is the foundation of any antimicrobial assay. The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions.
Materials:
-
6-hydrazinyl-1,3-benzothiazoledihydrochloride
-
Sterile deionized water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Solvent Selection: Due to its salt form, sterile deionized water should be the primary solvent of choice. If solubility issues arise, high-purity DMSO can be used. It is critical to note the final concentration of DMSO in the assay, as it can have intrinsic antimicrobial effects at higher concentrations (typically >1%).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL or as solubility allows. This minimizes the volume of stock solution needed in the assay, thereby reducing the final solvent concentration.
-
Weighing: Accurately weigh the required amount of 6-hydrazinyl-1,3-benzothiazoledihydrochloride using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen sterile solvent to the weighed compound. Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. This is a critical step to prevent contamination of the assays.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This protocol is based on the guidelines from CLSI document M07.[13][14]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (bacteria or fungi)
-
Sterile multichannel pipette
-
Plate reader (optional, for quantitative measurement of optical density)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the stock solution of 6-hydrazinyl-1,3-benzothiazoledihydrochloride (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
MIC plate from Protocol 2
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no colonies grow on the agar plate.
Protocol 4: Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[12][15] This protocol is based on the guidelines from CLSI document M02.[14]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Microbial cultures
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard as described in Protocol 2.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known amount of the 6-hydrazinyl-1,3-benzothiazoledihydrochloride solution. A typical loading is 10-30 µg per disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Controls: Include a blank disk (with solvent only) and a disk with a standard antibiotic.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters (mm). The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for the disk diffusion assay to assess antimicrobial activity.
Data Presentation and Interpretation
For a comprehensive evaluation, it is recommended to test 6-hydrazinyl-1,3-benzothiazoledihydrochloride against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The results should be summarized in a clear and concise table.
Table 1: Example of Antimicrobial Activity Data for 6-hydrazinyl-1,3-benzothiazoledihydrochloride
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) at X µ g/disk |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Gram-negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Fungi | ||||
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Positive Control | ||||
| Ciprofloxacin (vs. Bacteria) | ||||
| Fluconazole (vs. Fungi) |
Conclusion
The protocols outlined in this document provide a standardized and robust framework for the in vitro antimicrobial evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for advancing the understanding of this promising compound and its potential as a novel antimicrobial agent. The multi-faceted approach, from determining inhibitory and cidal concentrations to assessing susceptibility through diffusion assays, will provide a comprehensive profile of its antimicrobial activity.
References
-
Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. (n.d.). Bahaa Shafiq Ismail Mus. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Available at: [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Available at: [Link]
-
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023). ACS Publications. Available at: [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Available at: [Link]
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed. Available at: [Link]
-
Expert Rules. (n.d.). EUCAST. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Available at: [Link]
-
EUCAST. (n.d.). ESCMID. Available at: [Link]
-
Guidance Documents. (n.d.). EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Available at: [Link]
-
Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. (2013). AWS. Available at: [Link]
-
2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. (2010). International Journal of ChemTech Research. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2017). PMC. Available at: [Link]
-
Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). PubMed. Available at: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]
- Synthesis of new benzothiazole derivatives as potential anti-tubercular agents. (2016). Google Patents.
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). ResearchGate. Available at: [Link]
-
Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted[1][3][11] Triazole Analogues. (2025). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. uop.edu.jo [uop.edu.jo]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESCMID: EUCAST [escmid.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 13. nih.org.pk [nih.org.pk]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. asm.org [asm.org]
Application Notes and Protocols for the Synthesis of 2-Hydrazinobenzothiazole via Reflux with Hydrazine Hydrate
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-hydrazinobenzothiazole through the reflux reaction of 2-mercaptobenzothiazole with hydrazine hydrate. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of steps. It elucidates the underlying chemical principles, offers practical insights gleaned from extensive laboratory experience, and prioritizes a culture of safety. The protocols herein are structured to be self-validating, ensuring reproducibility and a high degree of purity in the final product. All procedural and mechanistic claims are substantiated with citations to authoritative scientific literature.
Introduction: The Significance of 2-Hydrazinobenzothiazole
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring significantly enhances its synthetic versatility, making 2-hydrazinobenzothiazole a crucial intermediate in the synthesis of a wide array of heterocyclic compounds.[2] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3] The synthesis of 2-hydrazinobenzothiazole is a foundational reaction, and a thorough understanding of its experimental nuances is paramount for any researcher working in this area.[1][2]
Reaction Mechanism and Scientific Rationale
The synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole and hydrazine hydrate proceeds via a nucleophilic substitution reaction.[4][5][6] The core of this transformation lies in the displacement of the thiol group (-SH) by the more nucleophilic hydrazine.
Causality behind Experimental Choices:
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon atom of the thiazole ring.
-
Leaving Group: The thiol group, upon protonation, is converted into a good leaving group in the form of hydrogen sulfide (H₂S) gas.[4][5] The evolution of this gas is a key indicator of reaction progression.
-
Reflux Conditions: The reaction is conducted under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The elevated temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Solvent: While the reaction can be carried out neat, ethanol is often used as a solvent.[7] Ethanol is a polar protic solvent that can solvate both the reactants and facilitate the reaction. In some protocols, ethanol is added after the reaction to aid in the precipitation of the product.[4][5]
Reaction Scheme:
Caption: Nucleophilic substitution of 2-mercaptobenzothiazole with hydrazine.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Equipment
| Reagents | Grade | Supplier |
| 2-Mercaptobenzothiazole (MBT) | Reagent Grade, 97% | Sigma-Aldrich, TCI Chemicals, or equivalent |
| Hydrazine Hydrate (80%) | Reagent Grade | Sigma-Aldrich, Merck, or equivalent |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific or equivalent |
| Deionized Water | - | - |
| Equipment |
| Round-bottom flask (100 mL) |
| Reflux condenser |
| Heating mantle with magnetic stirrer |
| Magnetic stir bar |
| Buchner funnel and flask |
| Filter paper (Whatman No. 1 or equivalent) |
| Beakers (100 mL, 250 mL) |
| Graduated cylinders (10 mL, 50 mL) |
| Spatula and weighing paper |
| Fume hood |
| Personal Protective Equipment (PPE) |
Step-by-Step Procedure
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 2-hydrazinobenzothiazole.
-
Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar. In a fume hood, add 2.0 g (0.0119 moles) of 2-mercaptobenzothiazole.
-
Addition of Hydrazine Hydrate: Carefully add 8 mL of 80% hydrazine hydrate to the flask.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain a gentle reflux for 4 hours.[4][5] The reaction mixture will typically turn into a homogenous solution, and the evolution of hydrogen sulfide gas (rotten egg smell) may be noticeable. (Caution: Conduct this step in a well-ventilated fume hood).
-
Cooling and Precipitation: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.[1] Once cooled, add 5 mL of absolute ethanol to the mixture to induce precipitation of the product.[4][5]
-
Isolation of the Product: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any residual hydrazine hydrate.[1]
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a greenish or yellowish crystalline solid.[4][7] The typical yield is around 92%.[4][5]
Purification
For higher purity, the crude product can be recrystallized from ethanol.[8]
-
Dissolve the crude 2-hydrazinobenzothiazole in a minimum amount of hot absolute ethanol in a beaker.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Characterization
| Technique | Expected Result |
| Melting Point | 202 °C[4][5] |
| FT-IR (KBr, cm⁻¹) | Bands around 3342 (asymmetric NH₂ stretch), 3232 (symmetric NH₂ stretch), 3101 (NH stretch), 1622 (C=N stretch), and 1590 (N-H bending).[4][5] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 6.85-7.72 ppm. The protons of the hydrazine group will appear as broad signals that can be exchanged with D₂O. |
| ¹³C NMR (DMSO-d₆, δ ppm) | The spectrum will show characteristic peaks for the aromatic carbons and the carbon of the C=N bond in the benzothiazole ring. |
Safety Precautions
It is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
-
2-Mercaptobenzothiazole:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects.
-
Very toxic to aquatic life with long-lasting effects.
-
-
Hydrazine Hydrate (80%):
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10][11]
-
Skin Protection: Wear a chemical-resistant lab coat, and gloves (butyl rubber or neoprene are recommended).[10]
-
Respiratory Protection: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood.[10][12]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
-
Spills: For small spills, absorb with an inert material and dispose of it as hazardous waste. For large spills, evacuate the area and contact emergency services.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Ensure the reaction was refluxed for the full 4 hours. Check the temperature of the heating mantle. |
| Loss of product during work-up. | Ensure the product is fully precipitated before filtration. Use cold water for washing to minimize dissolution. | |
| Oily product obtained | Impurities present. | Purify the product by recrystallization from ethanol. |
| Difficulty in filtration | Very fine precipitate. | Allow the precipitate to settle before starting filtration. Use a centrifuge to pellet the solid before decanting the supernatant and then filtering. |
Applications of 2-Hydrazinobenzothiazole
2-Hydrazinobenzothiazole is a versatile building block in organic synthesis.[2] Its primary application is as a precursor for the synthesis of a wide range of derivatives, including:
-
Schiff Bases: The reaction of 2-hydrazinobenzothiazole with various aldehydes and ketones yields Schiff bases, which are important ligands in coordination chemistry and have shown significant biological activities.[13]
-
Heterocyclic Compounds: It is used in the synthesis of various fused heterocyclic systems like triazolobenzothiazoles.
-
Corrosion Inhibitors: Derivatives of 2-hydrazinobenzothiazole have been investigated as effective corrosion inhibitors for various metals and alloys.
-
Colorimetric Sensors: Functionalized 2-hydrazinobenzothiazole derivatives have been developed as colorimetric sensors for the detection of ions like cyanide.[13]
References
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar. [Link]
-
Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]
-
ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 1). The Chemical Building Block: 2-Hydrazinobenzothiazole in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Taylor & Francis Online. (2024, October 1). Review: Diverse biomedical applications of imine-based metal complexes derived from 2-hydrazinobenzothiazole. Taylor & Francis Online. [Link]
-
Gvozdjakova, A. (1983). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 37(4), 539-544. [Link]
-
Baghdad Science Journal. (2021, March 30). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. [Link]
-
Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]
-
ACS Omega. (2024, February 27). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. ACS Publications. [Link]
-
Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Sprague, J. M., & Land, A. H. (1957). Preparation of 2-hydrazinobenzothiazoles by exchange amination. Journal of Organic Chemistry, 22(5), 573-574. [Link]
-
ACS Publications. (2024, February 27). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. ACS Publications. [Link]
- Google Patents. (n.d.). US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles.
-
Materials Chemistry Frontiers. (2019, April 9). Functionalized 2-hydrazinobenzothiazole with carbohydrates as a corrosion inhibitor: electrochemical, XPS, DFT and Monte Carlo simulation studies. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. tandfonline.com [tandfonline.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. hoochemtec.com [hoochemtec.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Strategies for Trace Hydrazine Detection: HPLC and GC Methodologies for Genotoxic Impurities
Introduction & Regulatory Context
Hydrazine and its alkylated derivatives are highly reactive, potent reducing agents frequently utilized as intermediates in pharmaceutical synthesis, agricultural chemicals, and aerospace propellants. Despite their utility, hydrazines are known mutagens and suspected human carcinogens. Under the 1[1], hydrazine is classified as a Class 1 DNA-reactive (mutagenic) impurity. The Threshold of Toxicological Concern (TTC) for such genotoxic impurities (GTIs) is strictly capped at 1.5 µ g/day for lifetime exposure. This stringent limit necessitates analytical methods capable of detecting trace levels—often in the low parts-per-million (ppm) or parts-per-billion (ppb) range—within complex Active Pharmaceutical Ingredient (API) matrices.
Mechanistic Insights: The Imperative for Derivatization
Direct chromatographic analysis of underivatized hydrazine is fundamentally flawed due to three intrinsic chemical properties:
-
High Polarity & Low Molecular Weight: Hydrazine exhibits virtually zero retention on standard reversed-phase liquid chromatography (RPLC) columns, co-eluting with the void volume.
-
Lack of Chromophores: The molecule lacks conjugated pi-electron systems, rendering standard UV-Vis detection impossible.
-
Thermal Instability & Reactivity: In gas chromatography (GC), free hydrazine interacts strongly with silanol groups on the column stationary phase, leading to severe peak tailing and irreversible adsorption.
To circumvent these limitations, chemical derivatization is universally employed to transform the highly polar, "invisible" hydrazine into a stable, hydrophobic, and detectable derivative.
-
For HPLC: Condensation with aromatic aldehydes (e.g., benzaldehyde or p-dimethylaminobenzaldehyde) yields conjugated azines. This reaction extends the pi-electron system, providing a strong chromophore for UV/Vis detection and significantly increasing hydrophobicity for robust RPLC retention[2].
-
For GC: Condensation with ketones (e.g., acetone) or halogenated aldehydes (e.g., pentafluorobenzaldehyde, PFB) generates volatile, thermally stable azines. Acetone is particularly elegant as it serves as both the reaction solvent and the derivatizing agent, driving the reaction to completion via Le Chatelier's principle without requiring post-reaction extraction[3].
Decision Matrix for Hydrazine Analysis
Choosing between HPLC and GC depends heavily on the API's solubility, the sample matrix, and the required limit of detection (LOD).
Decision workflow for selecting HPLC vs. GC derivatization strategies for hydrazine analysis.
Application Note 1: HPLC-UV/MS Protocol using p-Dimethylaminobenzaldehyde (p-DMAB)
Rationale & Causality: Derivatization with p-DMAB forms p-dimethylaminobenzaldazine. The critical advantage of p-DMAB over simple benzaldehyde is the bathochromic shift provided by the dimethylamino auxochrome. The resulting azine absorbs strongly at ~460–480 nm[2]. Because most pharmaceutical APIs and their degradation products absorb in the UV region (210–280 nm), monitoring at 480 nm provides near-absolute specificity, effectively rendering the API matrix "invisible" to the detector and preventing false positives.
Protocol: Pre-column Derivatization for HPLC
Self-Validating System: A matrix blank (API processed without the derivatizing agent) and a reagent blank (solvent + derivatizing agent without API) must be run concurrently. This isolates the source of any baseline disturbances and proves that the peak at 480 nm is exclusively the hydrazine derivative.
-
Sample Preparation: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of a suitable acidic diluent (e.g., 0.1 M HCl) to stabilize free hydrazine and prevent premature oxidation.
-
Derivatization: Add 1.0 mL of a freshly prepared p-DMAB solution (2% w/v in methanol containing 1% sulfuric acid as a catalyst). The acid catalyzes the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl.
-
Incubation: Seal the flask and incubate in a water bath at 40°C for 30 minutes to ensure complete thermodynamic conversion to the azine.
-
Neutralization & Dilution: Cool to room temperature. Add 1.0 mL of 0.1 M NaOH to neutralize the acid, which prevents column stationary phase degradation. Dilute to volume with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 or equivalent C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution of 0.1% Phosphoric Acid (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 480 nm.
-
Table 1: Typical Validation Parameters for HPLC-UV (p-DMAB Method)
| Parameter | Value / Acceptance Criteria |
| Linearity Range | 0.001 – 12.25 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.31 µg/L (ppb) |
| Limit of Quantification (LOQ) | ~1.22 µg/L (ppb) |
| Recovery (Accuracy) | 97.4% – 100.9% across 3 spiking levels |
| Precision (RSD, n=9) | ≤ 1.2% |
Application Note 2: GC-MS Protocol using Acetone Derivatization
Rationale & Causality: For APIs soluble in acetone, utilizing acetone as both the diluent and the derivatizing agent is a masterclass in analytical efficiency. Hydrazine reacts rapidly with the massive molar excess of acetone at room temperature to form acetone azine (dimethylketazine)[3]. This derivative is highly volatile, symmetrical (preventing the formation of multiple stereoisomers that would split the chromatographic peak and reduce sensitivity), and thermally stable. By using GC-MS in Selected Ion Monitoring (SIM) mode, analysts can specifically target the molecular ion of acetone azine (m/z 86), eliminating matrix interference entirely.
Protocol: Direct-Injection GC-MS
Self-Validating System: The use of an isotopically labeled internal standard (e.g., 15N2-hydrazine) is mandatory. Because it undergoes the exact same derivatization kinetics and matrix suppression as the native analyte, the ratio of the native to labeled peak area inherently corrects for injection volume errors, incomplete derivatization, and matrix effects.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 2 mL GC headspace or autosampler vial.
-
Derivatization/Dissolution: Add 1.0 mL of HPLC-grade acetone. If the API does not dissolve completely, sonicate for 5 minutes. The vast molar excess of acetone drives the condensation reaction to >99% completion within minutes at room temperature.
-
Internal Standard Addition: Add 10 µL of a 1 µg/mL solution of 15N2-hydrazine in acetone.
-
Incubation: Allow the sealed vial to stand at room temperature for 15 minutes.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent volatile-organics column (30 m × 0.25 mm, 1.4 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injection: 1 µL, splitless mode, injector at 200°C.
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 120°C, then 30°C/min to 240°C (hold 3 min).
-
MS Detection: SIM mode. Target m/z 86 (acetone azine) and m/z 88 (15N2-acetone azine).
-
(Note: For complex matrices like smokeless tobacco or environmental samples where direct acetone injection is unfeasible, derivatization with pentafluorobenzaldehyde (PFB) followed by hexane extraction and GC-MS analysis provides exceptional sensitivity due to the highly electronegative fluorine atoms enhancing ionization[4].)
Table 2: Typical Validation Parameters for GC-MS (Acetone Method)
| Parameter | Value / Acceptance Criteria |
| Linearity Range | 5 – 200 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~1.0 ng/mL (ppb) |
| Limit of Quantification (LOQ) | ~5.0 ng/mL (ppb) |
| Recovery (Accuracy) | 95.0% – 105.0% |
| Precision (RSD, n=6) | ≤ 3.0% |
Conclusion
The detection of trace hydrazines requires a strategic manipulation of the analyte's chemistry. By understanding the causality behind derivatization—whether shifting the absorption spectrum into the visible range via p-DMAB for HPLC-UV or engineering volatility and symmetry via acetone for GC-MS—analytical scientists can develop robust, self-validating protocols. These methodologies not only ensure the accurate quantification of genotoxic impurities but also guarantee pharmaceutical safety and strict regulatory compliance.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry.[Link]
-
Developing a Trace Level GC–MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Journal of Chromatographic Science (Oxford Academic).[Link]
-
Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. National Center for Biotechnology Information (NCBI / PMC).[Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antifungal Screening of Benzothiazole Derivatives
Authored by: Senior Application Scientist
Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with diverse mechanisms of action. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antifungal effects.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the standardized in vitro screening protocols to effectively evaluate the antifungal potential of novel benzothiazole derivatives. The methodologies outlined herein are harmonized with the principles of internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4][5][6][7]
Pillar 1: Foundational Principles of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[8][9] This value is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency and a basis for structure-activity relationship (SAR) studies.[10]
Two principal methodologies are widely adopted for the initial screening of novel compounds: broth microdilution and disk diffusion .
-
Broth Microdilution: This is considered the gold-standard method for determining MIC values.[6] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate.[11][12] The high-throughput nature of this method makes it ideal for screening a large number of compounds.[11]
-
Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antifungal activity.[13][14][15] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungal strain. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will be observed around the disk.[16] While less precise than broth microdilution for MIC determination, it is a simple, rapid, and cost-effective preliminary screening tool.[14][15]
Causality in Method Selection: Why Broth Microdilution is Preferred for Screening Benzothiazoles
For the initial and robust screening of a new chemical series like benzothiazole derivatives, the broth microdilution method is strongly recommended . The rationale is multi-faceted:
-
Quantitative Data: It provides a precise MIC value, which is essential for comparing the potency of different derivatives and for building a comprehensive SAR.
-
Standardization and Reproducibility: The CLSI and EUCAST have established detailed and validated protocols for broth microdilution, ensuring high reproducibility of results.[6][7][17]
-
Amenability to Automation: The 96-well plate format is easily adaptable to automated liquid handling systems, significantly increasing throughput for large-scale screening campaigns.[11]
While disk diffusion can be a useful preliminary test, its qualitative nature and potential for inaccurate results with poorly diffusing or hydrophobic compounds like many benzothiazole derivatives make it less suitable for primary screening.
Pillar 2: Self-Validating Protocols for Rigorous Screening
To ensure the trustworthiness and validity of the screening data, every protocol must be a self-validating system. This is achieved through the stringent application of quality control (QC) measures, including the use of reference fungal strains with known MIC ranges and adherence to established procedural standards.
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This protocol is adapted from the CLSI M27 and EUCAST methodologies for yeast susceptibility testing.[5][9]
Materials and Reagents:
-
Benzothiazole derivatives
-
Reference antifungal agent (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO), spectrophotometric grade
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Sabouraud Dextrose Agar (SDA) plates
-
Quality control (QC) yeast strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[18][19]
-
Test yeast strains
-
Spectrophotometer and microplate reader
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
1. Preparation of Antifungal Stock and Working Solutions:
-
Prepare a stock solution of each benzothiazole derivative and the control antifungal in DMSO.
-
Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration. The final DMSO concentration in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.[20]
2. Inoculum Preparation:
-
Subculture the yeast strains on SDA plates and incubate for 24-48 hours at 35°C to ensure purity and viability.[20]
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[7][20]
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[21]
3. Plate Preparation and Inoculation:
-
In a 96-well plate, perform a twofold serial dilution of the antifungal working solutions. Typically, add 100 µL of RPMI-1640 to wells 2 through 11. Add 200 µL of the working antifungal solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard the final 100 µL from well 10.[21]
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).[20]
-
Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL. Add 100 µL of sterile RPMI-1640 medium to column 12.[8][21]
4. Incubation:
-
Incubate the plate at 35°C for 24-48 hours.[21]
5. Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[20][22][23]
-
This can be assessed visually using a reading mirror or spectrophotometrically by reading the optical density at a specified wavelength (e.g., 492 nm or 600 nm).[21][24][25][26] Spectrophotometric reading provides a more objective and reproducible endpoint determination.[22][24]
Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (Molds, e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38 guidelines for filamentous fungi susceptibility testing.[17][21][27]
Materials and Reagents:
-
Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.
-
Sterile saline with a wetting agent (e.g., 0.05% Tween 80).
-
Hemocytometer.
-
QC mold strain (e.g., Aspergillus flavus ATCC 204304).[28]
Step-by-Step Methodology:
1. Preparation of Antifungal Stock Solutions:
-
Follow the same procedure as for the yeast protocol.
2. Inoculum Preparation:
-
Culture the filamentous fungi on PDA until sporulation is evident (typically 5-7 days at 35°C).[20]
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent.[20][21]
-
Transfer the conidial suspension to a sterile tube and allow heavy particles (hyphal fragments) to settle for 15-20 minutes.[21][29] Alternatively, filter the suspension through sterile gauze.[20][30]
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[21]
3. Plate Preparation and Inoculation:
-
Follow the same procedure for plate preparation and inoculation as described for the yeast protocol.
4. Incubation:
-
Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[21]
5. Endpoint Determination (MIC Reading):
-
For filamentous fungi, the MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition (100%) of growth.[7][21]
Data Presentation and Interpretation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of MIC Data Summary for Benzothiazole Derivatives against Yeasts
| Fungal Isolate | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |
| Candida albicans SC5314 | Benzothiazole-A | 0.5 | 1 | 0.25 - 2 | 0.5 |
| Candida glabrata BG2 | Benzothiazole-A | 2 | 4 | 1 - 8 | 0.5 |
| Cryptococcus neoformans H99 | Benzothiazole-A | 1 | 2 | 0.5 - 4 | 0.5 |
| Candida albicans SC5314 | Fluconazole | 0.25 | 0.5 | 0.125 - 1 | 0.5 |
Interpretation: The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The MIC range provides the lowest and highest MIC values observed. The MIC of the quality control strain must fall within its established acceptable range to validate the assay.[18][31]
Pillar 3: Visualization and Workflow Logic
Clear visualization of the experimental workflow is crucial for understanding and replicating the protocols.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the broth microdilution assays.
Caption: Workflow for Yeast Broth Microdilution Assay.
Caption: Workflow for Mold Broth Microdilution Assay.
References
-
Pfaller, M. A., Messer, S. A., & Coffmann, S. (n.d.). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. American Society for Microbiology. Retrieved from [Link]
-
Guarro, J., Gene, J., & Stchigel, A. M. (1997). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 39(6), 827-829. Retrieved from [Link]
-
Pfaller, M. A., Messer, S. A., & Coffmann, S. (1994). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Journal of Clinical Microbiology, 32(8), 1879-1883. Retrieved from [Link]
-
Alves, L. A., da Silva, M. A., de Oliveira, L. F., de Castro, M. C., da Silva, B. A., & de la Torre, L. G. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56586. Retrieved from [Link]
-
Rodriguez-Tudela, J. L., Arendrup, M. C., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., ... & EUCAST-AFST. (2008). Comparison of Visual 24-Hour and Spectrophotometric 48-Hour MICs to CLSI Reference Microdilution MICs of Fluconazole. Journal of Clinical Microbiology, 46(11), 3699-3703. Retrieved from [Link]
-
Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., Brandt, M. E., Hajjeh, R. A., ... & Warnock, D. W. (2002). Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates. Antimicrobial Agents and Chemotherapy, 46(8), 2477-2481. Retrieved from [Link]
-
Cowen, L. E. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(16), e1557. Retrieved from [Link]
-
Manavathu, E. K., & Cutright, J. L. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 39(6), 2058-2060. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST Antifungal Resistance Testing. Retrieved from [Link]
-
Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., Brandt, M. E., Hajjeh, R. A., ... & Warnock, D. W. (2002). Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates. Antimicrobial agents and chemotherapy, 46(8), 2477–2481. Retrieved from [Link]
-
Alves, L. A., da Silva, M. A., de Oliveira, L. F., de Castro, M. C., da Silva, B. A., & de la Torre, L. G. (2017). An easy and adaptable broth microdilution method for screening antifungal compounds and extracts. Journal of Visualized Experiments, (128), e56586. Retrieved from [Link]
-
Masoko, P., & Eloff, J. N. (2007). Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. Planta medica, 73(9), 935–939. Retrieved from [Link]
-
ISO. (n.d.). ISO 16256:2012 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
Miceli, M. H., & Wiederhold, N. P. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(3), 329. Retrieved from [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
CDC. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]
-
Pfaller, M. A., et al. (2002). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate. Retrieved from [Link]
-
Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(12), 5961-5965. Retrieved from [Link]
-
Cuenca-Estrella, M., Arendrup, M. C., Chryssanthou, E., Dannaoui, E., Lass-Florl, C., Sandven, P., ... & AFST Subcommittee of EUCAST. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 13(10), 1018–1022. Retrieved from [Link]
-
Agarwal, S., et al. (2019). Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Research in Medical Sciences, 7(10), 3825. Retrieved from [Link]
-
Al-Zahrani, E., Al-Ghamdi, M., Al-Sheikh, Y., & El-Shishtawy, R. M. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC advances, 15(47), 33815–33835. Retrieved from [Link]
-
EUCAST. (2026, January 5). Fungi (AFST). Retrieved from [Link]
-
Shadomy, S., Espinel-Ingroff, A., & Cartwright, R. Y. (1985). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 21(5), 724-727. Retrieved from [Link]
-
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 2649, 1–11. Retrieved from [Link]
-
Unknown. (n.d.). Lab Eight: Sensitivity Test Antifungal. Retrieved from [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
EUCAST. (2022, May 7). Breakpoint tables for interpretation of MICs for antifungal agents. Retrieved from [Link]
-
EUCAST. (2020, April 2). EUCAST Antifungal MIC Method for Moulds. Scribd. Retrieved from [Link]
-
CLSI. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore. Retrieved from [Link]
-
Unknown. (2025, December 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. Retrieved from [Link]
-
Kaur, R., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Indian Journal of Dermatology, Venereology and Leprology, 85(6), 613. Retrieved from [Link]
-
CLSI. (2026, March 4). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1644-1647. Retrieved from [Link]
-
Various Authors. (n.d.). S159 Antifungal Susceptibility Testing. Retrieved from [Link]
-
de Oliveira, J. F., et al. (2021). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. Retrieved from [Link]
-
Abdel-Mottaleb, Y., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 223. Retrieved from [Link]
-
Abdel-Mottaleb, Y., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Ener, B., & Arıkan, S. (2007). Current status of antifungal susceptibility testing methods. Mikrobiyoloji bulteni, 41(1), 139–153. Retrieved from [Link]
Sources
- 1. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit [scilit.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. testinglab.com [testinglab.com]
- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptable Broth Microdilution Method for | JoVE Journal [jove.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 28. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. academic.oup.com [academic.oup.com]
- 31. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cup-Plate Method for Evaluating Antimicrobial Activity of Synthesized Compounds
Executive Summary
The cup-plate method (also known as the agar well diffusion method) is a foundational preliminary screening assay used to evaluate the [1]. Unlike traditional disk diffusion, this technique accommodates larger sample volumes and [2], making it highly suitable for viscous, high-molecular-weight, or structurally complex synthetic compounds. This application note provides a comprehensive, self-validating protocol designed to ensure high reproducibility and scientific rigor in drug development workflows.
Mechanistic Principles & Causality
The Physics of Radial Diffusion
The core principle of the cup-plate method relies on the continuous through a solidified agar matrix[3]. As the compound diffuses, it establishes a logarithmic concentration gradient. The point at which the compound's concentration falls below the Minimum Inhibitory Concentration (MIC) for the seeded microorganism dictates the [1].
Why Choose Cup-Plate Over Disk Diffusion?
For researchers evaluating novel synthesized compounds, the cup-plate method offers significant mechanistic advantages:
-
Elimination of Matrix Interference: Filter paper discs used in disk diffusion can irreversibly bind to highly polar or non-polar synthetic molecules, artificially reducing their diffusion and leading to false-negative results. The cup-plate method places the liquid compound directly into the agar, bypassing this interference.
-
Volume Flexibility: Synthesized compounds often have low solubility limits. The cup-plate method allows for the loading of larger volumes (typically 20–100 µL) into the well, delivering a higher total mass of the active pharmaceutical ingredient (API) to the agar.
Caption: Radial diffusion mechanics dictating the zone of inhibition boundary.
Designing a Self-Validating Experimental System
To ensure trustworthiness and scientific integrity, the assay must be designed as a self-validating system. Every experimental plate must inherently prove its own accuracy through strict control of critical variables.
Critical Variables and Causality
-
Agar Depth (Strictly 4.0 mm): The depth of the Mueller-Hinton Agar (MHA) is a critical variable. Causality: If the agar is too thick, the compound diffuses three-dimensionally (downward as well as outward), reducing the surface concentration and artificially [4]. If too thin, the zone is artificially enlarged.
-
Inoculum Density (0.5 McFarland Standard): The microbial suspension must be standardized to approximately 1.5×108 CFU/mL. Causality: A heavier inoculum overwhelms the antimicrobial agent, [1]. A lighter inoculum allows the compound to diffuse further before visible growth occurs, overestimating potency.
-
Pre-Incubation Diffusion Phase (4°C for 1-2 hours): Causality: Placing the plates at 4°C arrests microbial replication while allowing the synthesized compound to [5]. This ensures the zone of inhibition accurately reflects the compound's diffusion capacity rather than a race against rapid bacterial growth kinetics.
The Internal Control Triad
Every assay must include three intrinsic controls to validate the results:
-
Positive Control: A standard broad-spectrum antibiotic (e.g., Neomycin or Gentamicin) to [6] and the growth-supporting quality of the agar.
-
Negative (Vehicle) Control: The exact solvent used to dissolve the synthesized compound (e.g., 5% DMSO). This validates that the observed inhibition is caused by the active compound, [7].
-
Sterility Control: An uninoculated, incubated agar plate to confirm the aseptic integrity of the media batch.
Required Materials & Reagents
-
Media: Mueller-Hinton Agar (MHA) for bacteria; [7].
-
Microbial Strains: [5] (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Equipment: Sterile cork borer (6–8 mm diameter), calibrated micropipettes, Vernier calipers or automated zone reader.
-
Reagents: 0.85% sterile saline, 0.5 McFarland turbidity standard, synthesized compounds, DMSO (analytical grade).
Step-by-Step Experimental Protocol
Caption: Step-by-step workflow of the Cup-Plate Method for antimicrobial screening.
Phase 1: Preparation and Standardization
-
Media Preparation: Prepare MHA according to manufacturer instructions. Pour exactly 25 mL of molten agar into standard 90 mm Petri dishes on a perfectly level surface to achieve a uniform 4.0 mm depth. Allow to solidify and dry at room temperature.
-
Inoculum Preparation: Suspend isolated colonies from an 18-24 hour culture into sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 of 0.08–0.13).
Phase 2: Inoculation and Well Formation
-
Lawn Seeding: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.
-
Well Punching: Allow the plate to dry for 5–15 minutes. Using a sterile 6 mm or 8 mm cork borer, [2]. Carefully remove the agar plugs using a sterile needle, ensuring the bottom of the well remains intact. Space the wells at least 24 mm apart (center to center) to prevent overlapping zones.
Phase 3: Loading and Incubation
-
Compound Loading: Pipette a [7] (e.g., 50 µL or 100 µL) of the synthesized compound solution into the test wells. Load the positive and negative controls into their respective wells.
-
Pre-Incubation: Transfer the plates carefully to a refrigerator (4°C) for 1 to 2 hours to allow the compounds to diffuse into the agar matrix without microbial growth interference.
-
Incubation: Transfer the plates to an [7] for 18–24 hours (for bacteria) or 25°C for 48 hours (for fungi).
Phase 4: Measurement
-
Zone Reading: Examine the plates. Using Vernier calipers or a digital zone reader, [5] of complete inhibition to the nearest millimeter, including the diameter of the well.
Data Presentation & Interpretation
To ensure robust comparative analysis, quantitative data should be structured clearly. Below is a standardized template for reporting the antimicrobial activity of synthesized compounds.
Table 1: Representative Data Structure for Synthesized Compounds
| Compound ID | Concentration (mg/mL) | Test Strain | Zone of Inhibition (mm)* | Interpretation Profile |
| SYN-001 | 10.0 | S. aureus (ATCC 25923) | 22 ± 1.2 | Strong Activity |
| SYN-001 | 10.0 | E. coli (ATCC 25922) | 14 ± 0.8 | Moderate Activity |
| SYN-002 | 10.0 | S. aureus (ATCC 25923) | 8 ± 0.5 | Weak Activity |
| Vehicle (DMSO) | 5% v/v | Both Strains | 6.0 (Well size) | No Activity (Valid) |
| Gentamicin | 0.01 | Both Strains | 26 ± 0.5 | Control Validated |
*Values represent the mean ± standard deviation of triplicate experiments. A zone diameter equal to the well size (e.g., 6 mm) indicates zero inhibition.
Troubleshooting & Quality Control
Table 2: Common Deviations and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Overlapping Zones | Wells placed too close together or compound is highly diffusible. | Increase well spacing (≥ 30 mm) or reduce the compound concentration. |
| Non-Circular Zones | Uneven agar depth or damaged well walls during punching. | Ensure plates are poured on a perfectly level surface. Use a sharp, sterile cork borer. |
| Colonies within Zone | Contamination, mixed culture, or emergence of resistant mutant subpopulations. | Verify culture purity. If pure, indicates potential resistance development; investigate via MIC broth microdilution. |
| No Zone for Positive Control | Degradation of standard antibiotic or incorrect incubation temperature. | Prepare fresh antibiotic stocks. Calibrate incubator temperature. |
References
-
Title: Antimicrobial activity by Agar well diffusion - Chemistry Notes. Source: chemistnotes.com. URL: [Link]
-
Title: A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Source: MDPI. URL: [Link]
-
Title: Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Source: International Journal of Botany Studies. URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review. Source: PMC. URL: [Link]
-
Title: Microbiological Assay of Antibiotics. Source: SRM Institute of Science and Technology. URL: [Link]
-
Title: Antimicrobial Activities of Three Medicinal Plants and Investigation of Flavonoids of Tripleurospermum disciforme. Source: PMC. URL: [Link]
Sources
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. botanyjournals.com [botanyjournals.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Antimicrobial Activities of Three Medicinal Plants and Investigation of Flavonoids of Tripleurospermum disciforme - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis and Cyclization Strategies for 1,3,4-Oxadiazole Derivatives from 6-Hydrazinyl-1,3-benzothiazole Dihydrochloride
Introduction & Scientific Rationale
The 1,3,4-oxadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and ability to act as a bioisostere for amides and esters[1]. When fused or linked with a benzothiazole moiety—a pharmacophore with established antimicrobial, antitumor, and anti-inflammatory properties—the resulting hybrid molecules exhibit synergistic biological activities[2].
Synthesizing these derivatives starting from 6-hydrazinyl-1,3-benzothiazole dihydrochloride presents unique chemical challenges. The dihydrochloride salt is utilized commercially because free arylhydrazines are highly susceptible to atmospheric oxidation, rapidly degrading into diazonium species or polymeric byproducts. Therefore, successful synthesis requires precise in situ free-basing to liberate the nucleophilic hydrazine, followed by controlled acylation and dehydrative or desulfurative cyclization[3],.
This application note details two field-proven, self-validating synthetic workflows: a modern, one-pot Carbonyldiimidazole (CDI)-mediated cyclization[3], and a classical oxidative desulfurization route via an arylthiosemicarbazide intermediate[2],[4].
Mechanistic Pathways & Causality
Pathway 1: CDI-Mediated One-Pot Synthesis
Traditional syntheses of 1,3,4-oxadiazoles often require harsh dehydrating agents (e.g., POCl₃, SOCl₂) which can degrade sensitive functional groups[2]. The use of 1,1′-carbonyldiimidazole (CDI) circumvents this by acting as a dual-purpose reagent[3].
-
Causality: CDI first activates the carboxylic acid to form a highly reactive acyl imidazole. The in situ free-based 6-hydrazinyl-1,3-benzothiazole attacks this intermediate to form an acyl hydrazide. A second equivalent of CDI then acts as a carbonyl source, providing the bridging carbon required to close the ring, yielding a 3-(benzothiazol-6-yl)-5-substituted-1,3,4-oxadiazol-2(3H)-one[3].
Pathway 2: Oxidative Desulfurization
-
Causality: Reacting the free arylhydrazine with an aryl isothiocyanate yields an arylthiosemicarbazide. To force the intramolecular ring closure, the thione sulfur must be transformed into a superior leaving group. Molecular iodine (I₂) in the presence of KI oxidizes the sulfur, facilitating nucleophilic attack by the adjacent oxygen/nitrogen. This expels the sulfur species and closes the ring to form a 2-amino-5-aryl-1,3,4-oxadiazole[2].
Synthetic Workflow Visualization
Workflow for the synthesis of 1,3,4-oxadiazole derivatives from 6-hydrazinyl-1,3-benzothiazole.
Experimental Protocols
Protocol A: CDI-Mediated One-Pot Synthesis of 1,3,4-oxadiazol-2(3H)-ones
This transition-metal-free protocol is highly efficient for generating oxadiazolones directly from carboxylic acids[3].
Step 1: Carboxylic Acid Activation
-
In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous THF (5 mL).
-
Add CDI (1.2 mmol) portion-wise.
-
Self-Validation Checkpoint: The reaction will immediately effervesce due to CO₂ release. Stir at room temperature (25 °C) for 1 hour until gas evolution completely ceases, confirming the formation of the acyl imidazole intermediate.
Step 2: In Situ Free-Basing of the Hydrazine
-
In a separate vial, suspend 6-hydrazinyl-1,3-benzothiazole dihydrochloride (1.0 mmol) in anhydrous THF (3 mL).
-
Add Triethylamine (TEA) (2.5 mmol) dropwise.
-
Stir for 15 minutes. The suspension will change texture as the free base is liberated and TEA-HCl precipitates. Expert Insight: Using exactly 2.5 equivalents ensures complete neutralization without leaving excess base that could hydrolyze the CDI complex.
Step 3: Coupling & Cyclization
-
Transfer the free-based hydrazine suspension to the activated acid mixture. Stir for 2–4 hours.
-
Self-Validation Checkpoint: Perform a TLC check (EtOAc/Hexane 1:1). The disappearance of the starting acid and the appearance of a mid-R_f UV-active spot confirms acyl hydrazide formation.
-
Add a second portion of CDI (1.2 mmol) and additional TEA (1.0 mmol). Stir for 18–24 hours at room temperature.
-
Workup: Quench with cold water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Synthesis of 2-Amino-1,3,4-oxadiazoles via Oxidative Desulfurization
This protocol utilizes iodine as a mild oxidant to drive the cyclization of thiosemicarbazides[2].
Step 1: Arylthiosemicarbazide Formation
-
Suspend 6-hydrazinyl-1,3-benzothiazole dihydrochloride (1.0 mmol) in absolute ethanol (10 mL) and neutralize with TEA (2.5 mmol).
-
Add the appropriate aryl isothiocyanate (1.0 mmol).
-
Stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: A solid precipitate of the arylthiosemicarbazide will form. Filter, wash with cold ethanol, and dry.
Step 2: Oxidative Cyclization
-
Dissolve the intermediate (1.0 mmol) in ethanol (10 mL). Add 4M NaOH (1 mL) to deprotonate the system, increasing the nucleophilicity of the oxygen/nitrogen atoms.
-
Dropwise, add a solution of I₂ in KI (5% w/v) until the characteristic iodine color persists in the flask (indicating complete consumption of the thiosemicarbazide)[2].
-
Reflux the mixture at 70–80 °C for 4–6 hours.
-
Workup: Cool to room temperature. Quench excess iodine with a saturated sodium thiosulfate (Na₂S₂O₃) solution. The 1,3,4-oxadiazole product will precipitate. Filter, wash with distilled water, and recrystallize from ethanol.
Quantitative Data & Optimization
The following table summarizes the optimized reaction conditions and expected yields based on the applied synthetic pathway[3],[2],.
| Synthetic Pathway | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Intermediate |
| CDI One-Pot | CDI (2.4 eq), R-COOH, TEA | Anhydrous THF | 25 | 18–24 | 75–91 | Acyl hydrazide |
| Oxidative Cyclization | I₂ / KI, NaOH (4M) | Ethanol | 70–80 | 4–6 | 65–85 | Thiosemicarbazide |
| Desulfurization (Alt) | EDCI (1.5 eq) | DMF | 25 | 4–8 | 65–90 | Thiosemicarbazide |
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Hydrazinyl-1,3-benzothiazoledihydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-hydrazinyl-1,3-benzothiazoledihydrochloride. Our goal is to provide a comprehensive technical resource that addresses common challenges, explains the underlying chemical principles, and offers field-proven protocols to enhance reaction yield and product purity.
The synthesis of hydrazinyl-benzothiazoles is a critical step in the development of various pharmacologically active agents.[1][2] The hydrazinyl group serves as a versatile synthetic handle for creating more complex molecules, such as hydrazones, which exhibit a wide spectrum of biological activities.[3][4][5] This document consolidates best practices and troubleshooting strategies derived from established literature to support your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?
Low yield is the most common issue and can typically be traced to one of several critical factors. The primary route for this synthesis is the nucleophilic substitution of a 2-amino-1,3-benzothiazole precursor with hydrazine, a reaction that requires precise control.[4][6][7]
Answer: To diagnose the cause of low yield, systematically evaluate the following parameters, starting with the most impactful.
-
Reaction Temperature: This is the most critical factor. The displacement of the 2-amino group requires significant thermal energy.
-
Causality: The reaction is a high-activation-energy nucleophilic aromatic substitution. Insufficient temperature leads to an incomplete reaction.
-
Recommendation: Ensure your reaction is heated to a stable temperature between 130-140 °C .[7] Using a high-boiling solvent like ethylene glycol is essential to safely achieve and maintain this temperature range.[1][3][7] Temperatures below this range will drastically slow the reaction rate, while excessive heat can lead to decomposition of the product and starting materials.
-
-
Reaction Time: The duration of heating is directly related to reaction completion.
-
Causality: Even at the correct temperature, the reaction requires sufficient time to proceed to completion.
-
Recommendation: A typical reflux time is 3 to 6 hours .[7] It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point at which the starting material (2-aminobenzothiazole) is fully consumed.
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reactants are fundamental.
-
Causality: Hydrazine hydrate is highly hygroscopic and can degrade. An excess is required to drive the reaction equilibrium towards the product.
-
Recommendation: Use a fresh, high-purity grade of hydrazine hydrate. A significant excess of hydrazine hydrate is typically used. The addition of hydrazine hydrochloride or concentrated HCl at the start of the reaction is also a common and effective practice.[1][3][7]
-
-
Inefficient Product Isolation: Significant product loss can occur during the workup phase.
-
Causality: The product is precipitated by quenching the reaction mixture in ice-cold water.[7] The dihydrochloride salt may have some residual solubility, and an insufficient volume of water or inadequate cooling can lead to incomplete precipitation.
-
Recommendation: Pour the cooled reaction mixture into a large volume of vigorously stirred crushed ice or ice-cold water. Allow sufficient time for the product to fully precipitate before filtration.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Q2: I'm observing a colored, impure solid after precipitation. How can I improve product purity?
Answer: Impurities often arise from side reactions or incomplete conversion of starting materials. Purity can be significantly improved by addressing the following:
-
Purity of the Starting Material: Ensure the 2-amino-1,3-benzothiazole precursor is of high purity. Any impurities in the starting material will likely be carried through the reaction. Recrystallize the starting material if its purity is questionable.
-
Strict Temperature Control: As mentioned, temperatures exceeding 140 °C can cause thermal degradation, leading to the formation of colored, tarry impurities. Use a temperature controller and a well-stirred reaction vessel to avoid localized overheating.
-
Effective Recrystallization: This is the most crucial step for purification. The crude product should be thoroughly washed with cold water after filtration to remove residual ethylene glycol and hydrazine salts.[1] Subsequently, recrystallize the dried crude product from a suitable solvent. Absolute ethanol is widely reported as an effective solvent for this purpose.[1][3][7]
Q3: How is the final dihydrochloride salt formed, and is it necessary?
Answer: The synthesis typically produces 6-hydrazinyl-1,3-benzothiazole as a free base. The dihydrochloride salt is formed in a subsequent step or in situ if sufficient acid is present.
-
Formation: The free base product is dissolved in a suitable solvent (like ethanol or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete.
-
Necessity and Benefits: While not always required for subsequent reactions, the salt form offers several advantages:
-
Stability: Salts are often more crystalline and have better long-term stability than the free base.
-
Handling: They are typically free-flowing solids that are easier to handle and weigh accurately.
-
Solubility: The dihydrochloride salt may have improved solubility in aqueous or protic solvents, which can be advantageous for biological testing or specific downstream synthetic steps.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: starting from a 2-amino- or a 2-mercapto-benzothiazole?
Answer: Both routes are viable, but the hydrazinolysis of 2-aminobenzothiazoles is generally preferred for achieving higher and more consistent yields.[7]
| Parameter | Method A: From 2-Aminobenzothiazole | Method B: From 2-Mercaptobenzothiazole |
| Starting Material | 2-Amino-6-substituted-benzothiazole | 2-Mercapto-6-substituted-benzothiazole |
| Key Reagents | Hydrazine Hydrate, Ethylene Glycol | Hydrazine Hydrate, Ethanol |
| Reaction Temperature | High (130 - 140 °C)[7] | Milder (Reflux, ~78 °C)[7] |
| Reported Yield | Generally higher and more consistent (up to 93% reported for analogs)[7] | Can be high but is often more variable[7][8] |
| Key Advantage | High, reliable yields and good crude product purity.[7] | Milder reaction conditions.[7] |
| Key Disadvantage | Requires high reaction temperature.[7] | Yield can be less reliable. |
Q2: What is the reaction mechanism for the conversion of 2-aminobenzothiazole to 2-hydrazinylbenzothiazole?
Answer: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The benzothiazole ring, particularly with the electron-withdrawing nature of the fused thiazole system, is sufficiently electron-deficient to be attacked by a strong nucleophile like hydrazine. The amino group at the 2-position acts as the leaving group.
Overview of the Synthetic Pathway
Caption: General two-step pathway for the synthesis of the target compound.
Part 3: Recommended Experimental Protocol
This protocol is based on the higher-yield method starting from a 2-aminobenzothiazole precursor and is designed to be a self-validating system.
Objective: To synthesize 6-hydrazinyl-1,3-benzothiazoledihydrochloride with an optimized yield.
Materials:
-
2-Amino-6-substituted-1,3-benzothiazole (1.0 eq)
-
Hydrazine hydrate (99%) (10-15 eq)
-
Concentrated Hydrochloric Acid (HCl) (1.0 eq)
-
Ethylene Glycol
-
Ethanol (for recrystallization)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 6 mL for a 0.03 mol scale reaction).[1][3]
-
Acid Addition (Caution: Exothermic): Cool the flask in an ice bath. Slowly and dropwise, add concentrated HCl (e.g., 6 mL for a 0.03 mol scale reaction) to the stirring hydrazine hydrate.[1][3] Maintain the temperature between 5-10 °C during this addition.
-
Addition of Reactants: To this acidic hydrazine solution, add ethylene glycol (e.g., 24 mL for a 0.03 mol scale reaction) followed by the 2-amino-6-substituted-1,3-benzothiazole (0.03 mol).[1][3]
-
Heating and Reflux: Heat the reaction mixture using a heating mantle set to a temperature that maintains a gentle reflux. The internal temperature of the mixture should be between 130-140 °C .[7]
-
Reaction Monitoring: Allow the reaction to reflux for 3-6 hours . Monitor the disappearance of the starting material by taking small aliquots and analyzing them via TLC (a suitable mobile phase might be ethyl acetate/hexane).
-
Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: Pour the cooled, dark reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. A solid product should precipitate.[3][7]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining ethylene glycol and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purification (Recrystallization): Dissolve the dried crude solid in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. This step should yield the free base as a purified solid.
-
Salt Formation (Optional but Recommended): To form the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add 2 equivalents of HCl (either as a concentrated aqueous solution or as a solution in a solvent like ether) until precipitation is complete. Filter and dry the final salt product.
References
-
Butin, A. V., & Abaev, V. T. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7323. [Link]
-
Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10, S1628-S1633. [Link]
-
Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1214. [Link]
-
Alang, G. K., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398. [Link]
-
Jasani, A., et al. (2017). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology, 10(9), 2975-2979. [Link]
- Kini, S., & Swain, S. (2016). Synthesis of new benzothiazole derivatives as potential anti-tubercular agents.
-
Alang, G. K., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. [Link]
-
Souers, A. J., et al. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. Journal of Medicinal Chemistry, 56(13), 5514-5540. [Link]
-
Al-Jaff, R. M. A., et al. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. International Journal of Pharmaceutical Research, 12(3). [Link]
-
Al-Jaff, R. M. A., et al. (2020). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 66(11), 317-343. [Link]
-
Vasile, C. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3326. [Link]
-
Kurbatov, E. A., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 433-434. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction temperature and time for benzothiazole synthesis
Welcome to the Benzothiazole Synthesis Optimization Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to resolve kinetic bottlenecks, eliminate side-products, and optimize the reaction temperature and time for the condensation of 2-aminothiophenol (2-ABT) with various substrates.
Rather than relying on trial and error, this center focuses on the mechanistic causality behind temperature and time adjustments, ensuring your synthetic protocols are both efficient and reproducible.
Mechanistic Insights: The Time-Temperature Dependency
The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes is not a single-step concerted reaction; it is a cascade process. Understanding this pathway is critical because temperature and time exert different effects on each intermediate step.
-
Condensation: Rapid formation of the Schiff base (imine) intermediate. This step is generally fast and occurs even at room temperature.
-
Cyclization: Intramolecular nucleophilic attack by the thiol group. This step requires crossing a higher activation energy barrier, making it highly temperature-dependent.
-
Oxidation/Dehydrogenation: Conversion of the benzothiazoline intermediate to the final aromatic benzothiazole. This requires time for the oxidant (or atmospheric O₂) to fully aromatize the ring.
Mechanistic pathway of benzothiazole synthesis and disulfide byproduct formation.
Quantitative Baselines: Optimization Matrix
To establish a baseline for your experiments, the following table synthesizes field-proven kinetic data across various catalytic systems. Use this to benchmark your expected reaction times against your operational temperature[1][2][3][4].
| Catalytic System / Energy Source | Optimal Temperature | Reaction Time | Expected Yield | Primary Advantage |
| H₂O₂ / HCl (Ethanol) | Room Temp (25 °C) | 45–60 min | 85–94% | Mild conditions, high functional group tolerance |
| CuO Nanosheets (Ultrasound) | Room Temp (25 °C) | 15–30 min | >90% | Rapid kinetics via cavitation, green solvent |
| Glacial Acetic Acid (Microwave) | 70 °C | 1–2 min | High | Ultra-fast, solvent-free |
| Iodine (Microwave in DMSO) | 120 °C | 15 min | 50–90% | Effective for sterically hindered substrates |
| PMHS / AIBN (Conventional) | 110 °C | 5–6 hours | ~90% | High scalability for gram-level synthesis |
Diagnostic Troubleshooting & FAQs
Q1: My reaction is stalling at the Schiff base intermediate despite extended reaction times. Should I increase the temperature?
A: Not necessarily. While increasing the temperature provides the kinetic energy needed for cyclization, stalling at the intermediate stage often indicates a failure in the final oxidative aromatization step, not just a temperature deficit. If you are running the reaction at room temperature, ensure your oxidant system is optimized. For instance, a 1:1:6:3 molar ratio of 2-ABT : aldehyde : H₂O₂ : HCl is statistically proven to drive the reaction to completion in under an hour at room temperature[2][5]. If using conventional heating without a strong oxidant, you must reflux (e.g., 80–120 °C) and allow 5–24 hours for atmospheric oxygen to complete the dehydrogenation.
Q2: I need to preserve sensitive functional groups and must run the reaction at room temperature. How can I reduce the reaction time?
A: Conventional room-temperature synthesis can be sluggish. To accelerate the kinetics without raising the bulk temperature, you must alter the energy delivery method or the activation energy barrier:
-
Ultrasound Irradiation: Utilizing an ultrasonic bath with a heterogeneous catalyst (like CuO nanosheets or sulfated tungstate) induces localized microscopic heating (cavitation) while keeping the bulk solution at room temperature, reducing reaction time to 15–30 minutes[1].
-
Microwave Irradiation: If slight heating is permissible, microwave reactors can complete the synthesis in 1–2 minutes at 70 °C by directly coupling energy with the polar reactants, bypassing the slow thermal conductivity of standard solvents[1][6].
Q3: My final product is heavily contaminated with bis(2-aminophenyl) disulfide. How do temperature and time influence this impurity?
A: 2-Aminothiophenol is highly susceptible to oxidative dimerization[7]. This side reaction competes directly with your primary condensation.
-
Causality: High temperatures in the presence of atmospheric oxygen dramatically accelerate disulfide formation. Furthermore, prolonged reaction times (e.g., leaving a stalled reaction overnight) give the thiol groups ample opportunity to dimerize.
-
Solution: If you must use high temperatures (e.g., 110 °C for PMHS-mediated synthesis[3]), strictly degas your solvents and run the reaction under an inert argon or nitrogen atmosphere. Alternatively, switch to a rapid, low-temperature protocol.
Decision tree for troubleshooting reaction time, temperature, and impurities.
Standard Operating Protocols
The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction time and temperature are perfectly synchronized with the chemical state of your flask.
Protocol A: Room-Temperature Green Synthesis (H₂O₂/HCl Catalyzed)
Optimized for thermally sensitive substrates requiring high yields.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol[2][7].
-
Catalyst Initiation: Begin magnetic stirring at exactly room temperature (20–25 °C). Slowly add 30% aqueous hydrogen peroxide (6.0 mmol) dropwise. Caution: Mildly exothermic.
-
Acidification: Immediately follow with the dropwise addition of concentrated hydrochloric acid (3.0 mmol)[2].
-
Kinetic Monitoring (Self-Validation): Stir the mixture for exactly 45 minutes. At the 45-minute mark, pull a 10 µL aliquot and run a TLC (Hexane:Ethyl Acetate gradient). You should observe the complete disappearance of the 2-ABT spot (highly UV active/stains with iodine)[8].
-
Workup: If TLC confirms completion, pour the mixture into 50 mL of ice-cold distilled water. The sudden drop in temperature and polarity will crash out the 2-arylbenzothiazole as a solid precipitate.
-
Isolation: Collect via vacuum filtration, wash with cold water to remove residual acid/peroxide, and recrystallize from hot ethanol.
Protocol B: Ultra-Rapid Microwave-Assisted Synthesis
Optimized for extreme time reduction and robust substrates.
-
Preparation: In a dedicated microwave-safe reaction vessel (e.g., 10 mL quartz or thick-walled glass), combine 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol)[1].
-
Catalyst Addition: Add 2–3 drops of glacial acetic acid. Do not add bulk solvent (solvent-free condition maximizes microwave energy transfer directly to the reactants)[1].
-
Irradiation: Seal the vessel and place it in the microwave reactor. Set the operational parameters: Temperature = 70 °C , Power = 60% (approx. 300-400 W) , Time = 2 minutes [1][6].
-
Cooling & Validation: Allow the vessel to cool to room temperature (the mixture will typically solidify as the product forms). Dissolve a micro-sample in ethyl acetate for TLC validation[1].
-
Purification: Dissolve the crude solid mass in a minimal amount of hot ethanol and allow it to slowly cool to room temperature to yield highly pure crystalline product.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - NIH. Available at:[Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. Available at:[Link]
-
Silicon Industry Waste Polymethylhydrosiloxane-Mediated Benzotriazole Ring Cleavage: A Practical and Green Synthesis of Diverse Benzothiazoles - NIH. Available at: [Link]
-
Fabrication of self-assembled CuO nanosheets for the sustainable synthesis of 2-substituted 1,3-benzothiazoles - RSC Publishing. Available at: [Link]
-
Microwave-assisted controllable synthesis of 2-acylbenzothiazoles and bibenzo[b][1, 4]thiazines - RHHZ. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Silicon Industry Waste Polymethylhydrosiloxane-Mediated Benzotriazole Ring Cleavage: A Practical and Green Synthesis of Diverse Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating Pure Benzohydrazide Derivatives
Welcome to the technical support center for the isolation and purification of benzohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the purification of benzohydrazide derivatives.
Q1: My benzohydrazide synthesis resulted in a low yield after work-up. What are the likely causes and solutions?
A1: Low yields can often be traced back to several factors during the reaction and initial work-up.[1]
-
Incomplete Reaction: The initial reaction between the ester (e.g., methyl benzoate) and hydrazine hydrate may not have reached completion.[1]
-
Product Loss During Work-up: Significant amounts of your product can be lost during extraction and washing steps.[1]
-
Solution: After the reaction, cooling the mixture to room temperature should precipitate the benzohydrazide.[1] It is crucial to wash the resulting precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities without dissolving a significant amount of your product.[1]
-
-
Purity of Reactants: The presence of impurities in your starting materials can lead to side reactions, consuming your reactants and lowering the yield of the desired product.[1]
-
Solution: Use high-purity or freshly distilled starting materials whenever possible.[1]
-
Q2: I'm struggling to purify my crude benzohydrazide derivative. What are the most effective purification techniques?
A2: The choice of purification method depends on the nature of the impurities and the physical properties of your derivative.
-
Recrystallization: This is the most common and often the most effective method for purifying solid benzohydrazide derivatives.[1] The key is selecting an appropriate solvent system where your product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Ethanol is a frequently used solvent for this purpose.[1][3]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is an excellent alternative.[1] The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical and depends on the polarity of your specific derivative.[1][4] Common eluent systems include mixtures of ethanol and chloroform or dichloromethane and methanol.[1][4][5][6] TLC should be used to determine the optimal eluent system and to monitor the separation during chromatography.[1]
Q3: My final product has a broad melting point range. What does this indicate and how can I fix it?
A3: A broad melting point range is a classic indicator of the presence of impurities.[2]
-
Solution: Repeated recrystallization is the primary method to address this issue.[2] Continue to recrystallize the product until a sharp, consistent melting point is achieved. Analytical techniques such as HPLC, LC-MS, or NMR can be used to identify and quantify the remaining impurities, which can help in optimizing the purification strategy.[2]
Q4: The color of my final product is off (e.g., yellowish or brownish). What causes this discoloration and how can I prevent it?
A4: Discoloration is often due to impurities in the starting materials or degradation of the product.[2] For instance, commercial benzoyl chloride can contain impurities like benzaldehyde.[2]
-
Prevention and Treatment:
-
Use High-Purity Reagents: Start with the purest possible reactants to minimize the introduction of color-causing impurities.[2]
-
Temperature Control: Avoid excessive heat during both the reaction and the purification steps, as benzohydrazides can decompose at elevated temperatures.[2]
-
Activated Charcoal: During recrystallization, if the hot solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities.[1] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1]
-
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific impurities.
Identifying Common Impurities
The most common impurities in benzohydrazide synthesis include unreacted starting materials and side-products.[2]
| Impurity | Cause of Formation | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction.[2] | TLC, NMR, or IR spectroscopy will show peaks corresponding to the starting ester or hydrazine hydrate.[1][2] | Increase reaction time, optimize temperature, or use a slight excess of one reactant.[2] |
| 1,2-Dibenzoylhydrazine | Reaction of the benzohydrazide product with another molecule of the benzoylating agent (e.g., benzoyl chloride).[2] | This is often a white, high-melting point solid.[2] Its presence can be confirmed by NMR and Mass Spectrometry. | Control stoichiometry carefully. Add the benzoylating agent slowly and at a low temperature (0-5 °C).[2] |
| Impurities from Starting Materials | Use of commercial-grade reagents that contain by-products from their own synthesis (e.g., benzaldehyde in benzoyl chloride).[2] | Unexpected peaks in NMR or IR spectra that do not correspond to the product or other common side-products.[1] | Use high-purity starting materials.[2] |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the isolation of benzohydrazide derivatives.
Caption: A decision-making workflow for troubleshooting the purification of benzohydrazide derivatives.
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most critical purification techniques.
Protocol 1: Recrystallization of Benzohydrazide
This is the primary method for purifying solid benzohydrazide derivatives.[1]
-
Solvent Selection: Choose a solvent in which the benzohydrazide derivative has high solubility when hot and low solubility when cold. Ethanol is a common choice.[1][3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[1]
Protocol 2: Column Chromatography
Use this method when recrystallization is ineffective.[1]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Purification Workflow Diagram
The following diagram illustrates the general workflow for purifying a crude benzohydrazide derivative.
Caption: A standard workflow for the purification of crude benzohydrazide derivatives.
IV. References
-
Dupuis, L. S. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. J. Multidiscip. Res.[Link]
-
Kratky, M., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]
-
Li, Q., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]
-
Kratky, M., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC. [Link]
-
He, B., et al. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents. American Chemical Society. [Link]
-
Salama, N. N., et al. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Mamedov, V. A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Rasheed, L. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]
-
He, B., et al. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Interpreting unexpected peaks in NMR or IR spectra of synthesized compounds
Welcome to the Advanced Spectral Diagnostic Hub . As a Senior Application Scientist, I have designed this troubleshooting center to move beyond basic textbook theory. Here, we focus on the causality of spectral artifacts and implement self-validating workflows to definitively distinguish between true structural features, matrix interferences, and sample degradation.
Below is the diagnostic logic tree we use to triage unexpected peaks before committing to time-consuming re-purification.
Fig 1: Diagnostic workflow for isolating the root cause of unexpected spectral peaks.
Section 1: NMR Troubleshooting & Conformational Dynamics
Q1: I observe unexpected sharp singlets in my ¹H NMR spectrum that do not integrate cleanly with my product. How do I definitively distinguish between a co-eluting byproduct and a trace laboratory solvent?
The Causality: Sharp singlets that do not couple to your main scaffold are classic hallmarks of trace solvents or laboratory grease. During extraction and chromatography, solvents like ethyl acetate, dichloromethane (DCM), or silicone grease from ground-glass joints physically entrap themselves within the crystal lattice or amorphous solid of your product. Because they are not chemically bound, they tumble freely in the NMR solvent, resulting in sharp, distinct peaks[1].
The Solution: Cross-reference the chemical shifts of the unexpected peaks with established empirical databases. The authoritative compilation by Fulmer et al. demonstrates that trace impurities exhibit highly specific chemical shifts that drift depending on the deuterated solvent used[1].
Table 1: Quantitative Chemical Shifts of Common Laboratory Impurities [1]
| Impurity / Artifact | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Multiplicity & Assignment |
|---|---|---|---|
| Water (H₂O) | 1.56 | 3.33 | Singlet (Highly concentration dependent) |
| Dichloromethane | 5.30 | 5.76 | Singlet (CH₂) |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 1.17, 1.99, 4.03 | Triplet (CH₃), Singlet (CH₃), Quartet (CH₂) |
| Acetone | 2.17 | 2.09 | Singlet (CH₃) |
| Silicone Grease | 0.07 | -0.06 | Singlet (Si-CH₃) |
Q2: My ¹H NMR spectrum shows doubled peaks and broad signals, suggesting a mixture. However, LC-MS confirms a single mass, and TLC shows a single spot. What is causing this, and how can I prove it?
The Causality: This is a textbook presentation of conformational isomerism (rotamers). The causality stems from restricted rotation around partial double bonds (e.g., amides, carbamates, or hindered biaryls). If the interconversion rate between two conformers is slower than the NMR timescale (typically microseconds to milliseconds) at ambient temperature, the spectrometer detects both conformers as distinct chemical species, leading to doubled peaks[2].
Protocol 1: Self-Validating Variable Temperature (VT) NMR Methodology To prove the peaks are rotamers and not degradants, we must inject thermal energy into the system to accelerate the rotation rate until it exceeds the NMR timescale, causing the peaks to coalesce[3]. This protocol is designed to be self-validating.
-
Sample Preparation: Dissolve the sample in a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189 °C). You must use a Class A borosilicate glass NMR tube; standard disposable tubes will deform or shatter at high temperatures[4].
-
Ambient Baseline: Acquire a standard ¹H NMR spectrum at 25 °C (298 K).
-
Thermal Escalation: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow the sample to thermally equilibrate for 10 minutes at each step before tuning, matching, shimming, and acquiring the spectrum[5].
-
Observation of Coalescence: Monitor the doubled peaks. If they broaden and merge into a single sharp peak at higher temperatures, conformational exchange is occurring.
-
The Validation Step (Critical): Cool the probe back down to 25 °C and re-acquire the spectrum. The original doubled peaks must reappear exactly as they were in Step 2. If the spectrum remains altered, your compound underwent irreversible thermal degradation, disproving the rotamer hypothesis.
Section 2: FTIR Troubleshooting & Matrix Artifacts
Q3: My synthesized compound has no O-H or N-H bonds, yet my solid-state IR spectrum (KBr pellet) shows a massive, broad peak around 3400 cm⁻¹ and a smaller peak at 1640 cm⁻¹. Is my compound degrading?
The Causality: Your compound is likely perfectly intact. The causality here lies in the highly hygroscopic nature of the potassium bromide (KBr) matrix. When KBr is exposed to ambient humidity during grinding, it rapidly absorbs atmospheric water into its crystalline lattice. The broad band at 3400 cm⁻¹ corresponds to the O-H stretching vibration of this trapped water, and the 1640 cm⁻¹ peak is the H-O-H bending vibration[6].
Protocol 2: Anhydrous KBr Pellet Preparation and Matrix Validation To eliminate moisture artifacts, the sample preparation must be rigorously controlled and validated against a blank[7].
-
Matrix Dehydration: Bake spectroscopic-grade KBr powder in a drying oven at 110 °C for at least 24 hours prior to use. Store it strictly in a vacuum desiccator.
-
Blank Validation (The Control): Grind 100 mg of the dried KBr in an agate mortar. Transfer to a pellet die and press under 8–10 tons of pressure for 2 minutes using a hydraulic press[8]. Acquire the IR spectrum of this blank. If the 3400 cm⁻¹ peak is present, the KBr batch or the room environment is too humid, invalidating any subsequent sample runs.
-
Sample Dispersion: If the blank is clean, weigh 1–2 mg of your synthesized compound and mix it with 100 mg of the dried KBr. This ~1:100 ratio prevents peak saturation (flat-topping) and ensures sharp signals[6].
-
Homogenization: Grind the mixture thoroughly. Poor grinding leaves large particles that scatter the IR beam (the Christiansen effect), resulting in sloping baselines[6].
-
Press and Analyze: Press the mixture under vacuum (to remove trapped air and moisture) at 10 tons for 2 minutes. The resulting pellet should be nearly transparent. Acquire the spectrum immediately.
Table 2: Common IR Spectroscopy Artifacts and Causality
| Wavenumber / Observation | Root Cause (Causality) | Corrective Action |
|---|---|---|
| Broad 3400 cm⁻¹, 1640 cm⁻¹ | Moisture absorbed by the KBr matrix[6]. | Dry KBr at 110 °C; run a blank pellet to validate. |
| Sloping baseline at high cm⁻¹ | Christiansen effect: Sample particles are larger than the IR wavelength, causing light scattering[6]. | Grind the sample/KBr mixture more thoroughly until it is a fine, uniform powder. |
| Sharp doublet at ~2350 cm⁻¹ | Atmospheric CO₂ in the sample chamber. | Purge the instrument with dry N₂ or re-run the background spectrum immediately before the sample. |
| "Flat-topped" saturated peaks | Sample concentration in the matrix is too high, absorbing 100% of the incident light[6]. | Dilute the sample further with KBr (ensure a strict 1:100 ratio). |
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]
-
"Variable Temperature NMR Experiments." University of Oxford, Department of Chemistry. URL: [Link]
-
"Rotamer." Wikipedia. URL: [Link]
-
"Why Is KBr Commonly Used As A Binder In FTIR Sample Preparation?" Kintek Solution. URL: [Link]
-
"Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Analytical. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rotamer - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. kinteksolution.com [kinteksolution.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Good to know about KBr pellets | Quantum Design [qd-europe.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzothiazole Derivatives
For researchers, scientists, and professionals in drug development, the benzothiazole scaffold represents a "privileged" structure in medicinal chemistry. Its bicyclic system, composed of a benzene ring fused to a thiazole ring, offers a versatile template for designing novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to support the design of more potent and selective drug candidates.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The unique electronic and structural features of the benzothiazole nucleus make it an attractive pharmacophore.[1] The presence of nitrogen and sulfur atoms in the thiazole ring allows for various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[2] Furthermore, the benzothiazole ring system is relatively stable and can be readily functionalized at multiple positions, primarily at the C-2 and C-6 positions, allowing for the fine-tuning of its pharmacological profile.[3]
This guide will explore how strategic modifications at these key positions influence the biological activity of benzothiazole derivatives, providing a rational basis for future drug design endeavors.
I. Anticancer Activity of Substituted Benzothiazoles: A Comparative Analysis
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling, induction of apoptosis, and disruption of the cell cycle.[1][6]
Structure-Activity Relationship Insights
The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents.
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a primary site for modification. Attaching various aryl groups, heterocyclic rings, or side chains at this position can dramatically alter the compound's anticancer potency and selectivity.
-
Substitution on the Benzene Ring: The benzene moiety of the benzothiazole core, particularly at the C-6 position, is another critical area for substitution. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative substituted benzothiazole derivatives against various human cancer cell lines, highlighting the impact of different substitution patterns.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hydroxyphenyl | 5-Fluoro | MCF-7 (Breast) | 0.4 | [1] |
| 2 | 3-Hydroxyphenyl | 5-Fluoro | MCF-7 (Breast) | 0.57 | [1] |
| 3a | 2-Substituted | Nitro | HepG2 (Liver) | 56.98 (24h) | [7] |
| 3b | 2-Substituted | Fluoro | HepG2 (Liver) | 59.17 (24h) | [7] |
| 4a | 2-Substituted | - | PANC-1 (Pancreatic) | 27 | [8] |
| 4b | 2-Substituted | - | PANC-1 (Pancreatic) | 35 | [8] |
| 29 | Bromopyridine acetamide | - | SKRB-3 (Breast) | 0.0012 | [5] |
| 34 | Pyrimidine isoxazole | Methoxy | Colo205 (Colon) | 5.04 | [4] |
Mechanistic Insights: How Benzothiazoles Combat Cancer
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.
Caption: Mechanisms of anticancer action for benzothiazole derivatives.
Experimental Protocols
This protocol describes a general and efficient one-pot synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (e.g., benzaldehyde)
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate for TLC and column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 125 mg).
-
Reagent Addition: To the flask, add the desired aldehyde (1.0 mmol) and zinc acetate dihydrate (0.05 mmol, 11 mg).
-
Solvent Addition: Add 10 mL of ethanol to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 80°C with continuous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 30-60 minutes.
-
Work-up: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength between 550 and 600 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Experimental workflow for the MTT assay.
II. Antimicrobial Activity of Substituted Benzothiazoles
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[9] Benzothiazole derivatives have emerged as a promising source of novel antimicrobial compounds, exhibiting activity against a range of pathogenic bacteria and fungi.[2]
Structure-Activity Relationship Insights
The antimicrobial properties of benzothiazoles are highly dependent on their substitution patterns.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro and halo groups, on the benzothiazole ring or on a 2-aryl substituent often enhances antimicrobial activity.
-
Specific Moieties: The incorporation of other heterocyclic rings (e.g., triazoles, pyrazoles) or specific functional groups (e.g., Schiff bases, hydrazones) at the 2-position can lead to compounds with potent and broad-spectrum antimicrobial effects.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC in µg/mL) of various benzothiazole derivatives against selected microbial strains.
| Compound ID | Key Structural Feature | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4b | 5-Chloro group | Salmonella typhimurium | 25-50 | [9] |
| 59b | 4-Diethylamino on benzylidene | Klebsiella pneumoniae | 0.4-0.8 | [9] |
| 72b | 4-Methoxy on benzothiazole | S. aureus, E. coli | 6.25 | [9] |
| 72c | 6-Nitro on benzothiazole | S. aureus, E. coli | 6.25 | [9] |
Experimental Protocols
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi
-
Sterile 96-well microtiter plates
-
Synthesized benzothiazole derivatives
-
Sterile saline
-
McFarland turbidity standard (0.5)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole compounds in the broth directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Neuroprotective Effects of Substituted Benzothiazoles
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant challenge to global health. Benzothiazole derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant activity and inhibition of key enzymes involved in neurodegeneration.[10][11][12]
Structure-Activity Relationship Insights
The neuroprotective potential of benzothiazoles is linked to specific structural features.
-
Antioxidant Moieties: Incorporation of phenolic hydroxyl groups or other functionalities capable of scavenging reactive oxygen species (ROS) can impart significant antioxidant and neuroprotective effects.
-
Enzyme Inhibitory Scaffolds: The benzothiazole nucleus can serve as a scaffold for designing inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases.[10][12]
Comparative Neuroprotective Activity Data
| Compound ID | Target/Activity | IC50/EC50 | Reference |
| Riluzole | Neuroprotection (glutamate modulation) | - | [10] |
| 3t | Acetylcholinesterase (AChE) Inhibition | - | [11][12] |
| 4d | MAO-B Inhibition | IC50 < 0.017 µM | [13] |
| 5e | MAO-A Inhibition | IC50 = 0.132 µM | [13] |
Experimental Protocols
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Benzothiazole derivatives
-
MTT assay reagents (as described in Protocol 2)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole derivative for 1-2 hours.
-
Induction of Oxidative Stress: Induce neurotoxicity by adding a pre-determined toxic concentration of H₂O₂ to the wells. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2. An increase in cell viability in the presence of the benzothiazole derivative compared to the H₂O₂-only group indicates a neuroprotective effect.
Conclusion
The benzothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of substituted benzothiazole derivatives in the context of anticancer, antimicrobial, and neuroprotective activities. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate new benzothiazole-based compounds with enhanced potency and selectivity. The key to unlocking the full therapeutic potential of this privileged scaffold lies in the rational design of substituents at the C-2 and C-6 positions, guided by a thorough understanding of the SAR principles outlined herein.
References
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). In Vivo. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Cancer Management and Research. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). Molecules. Available at: [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. Available at: [Link]
-
Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018). Journal of Saudi Chemical Society. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules. Available at: [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). American Society for Microbiology. Available at: [Link]
-
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules. Available at: [Link]
-
Synthesis, Spectral Characterization and Biological Evaluation of Novel Substituted 2, 4-Dithiobiuretes with Benzothiazole Backb. (2024). Journal of Propulsion Technology. Available at: [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Medicinal Chemistry. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). T. Horton. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. Available at: [Link]
-
Anti‐inflammatory activity of benzothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). JETIR. Available at: [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). Molecules. Available at: [Link]
-
Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology. Available at: [Link]
-
synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (n.d.). Marmara Pharmaceutical Journal. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (2026). Der Pharma Chemica. Available at: [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Medicinal Chemistry. Available at: [Link]
-
In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. (2023). Preprints.org. Available at: [Link]
-
SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.). ResearchGate. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). International Journal of Organic Chemistry. Available at: [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). PubMed. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Medicinal Chemistry Research. Available at: [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]
-
Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Annals of Laboratory Medicine. Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. Available at: [Link]
-
DOT Language. (2024). Graphviz. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Antifungal Efficacy: Triazolo-thiadiazole vs. 1,3,4-Oxadiazole Derivatives
As the prevalence of invasive fungal infections rises—compounded by the emergence of multi-drug resistant strains of Candida and Aspergillus species—drug development professionals are increasingly turning to novel heterocyclic scaffolds. Among the most promising candidates are 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and 1,3,4-oxadiazole derivatives.
This guide provides an objective, data-driven comparison of these two compound classes. By synthesizing structural causality, comparative efficacy data, and self-validating experimental protocols, we aim to equip researchers with the insights necessary to optimize lead compound selection in antifungal drug discovery.
Structural & Mechanistic Divergence
The fundamental difference in antifungal performance between these two classes stems from their distinct molecular architectures and how they interact with fungal targets, primarily Lanosterol 14α-demethylase (CYP51).
-
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: This fused bicyclic system successfully combines two pharmacologically significant five-membered heterocycles. The resulting rigid, planar structure possesses an extended conjugated system and a unique N–C–S toxophoric fragment. This architecture significantly enhances lipophilicity, driving superior penetration through the fungal cell membrane. Furthermore, the multiple nitrogen donors provide optimal geometry for coordinating with the heme-iron of the CYP51 enzyme[1].
-
1,3,4-Oxadiazoles: These monocyclic five-membered rings feature a highly electronegative oxygen atom, making them excellent hydrogen-bond acceptors. While they exhibit broad-spectrum biological activity, they lack the extended hydrophobic surface area of the fused triazolo-thiadiazole system, which often results in slightly lower membrane permeability and higher Minimum Inhibitory Concentration (MIC) values[2].
Mechanistic pathway of fungal CYP51 inhibition by heterocyclic derivatives.
Comparative Efficacy Data
In head-to-head in vitro evaluations, triazolo-thiadiazole derivatives consistently demonstrate superior antifungal potency compared to their 1,3,4-oxadiazole counterparts[2]. The table below summarizes the quantitative MIC ranges derived from standardized susceptibility testing against common fungal pathogens[1][2][3].
| Compound Class | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Key Structural Advantage |
| Fused Triazolo-thiadiazoles | 2.0 - 12.5 | 12.5 - 25.0 | Rigid planar N-C-S pharmacophore, high lipophilicity |
| 1,3,4-Oxadiazoles | 12.5 - 50.0 | 25.0 - 50.4 | High electronegativity of oxygen, strong H-bond acceptor |
| Ketoconazole (Reference) | 0.5 - 4.0 | 1.0 - 8.0 | Standard clinical triazole baseline |
SAR Causality Note: The addition of electron-withdrawing groups (e.g., 2,4-dichlorophenyl) at the 6th position of the triazolo-thiadiazole ring drastically lowers the MIC to 12.5 µg/mL. Conversely, oxadiazoles require specific functionalization (such as 2-mercapto or 4-nitrophenyl groups) to achieve comparable baseline activity[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols not only measure phenotypic outcomes but internally verify the biochemical mechanism of action[4].
Self-validating workflow for antifungal susceptibility and mechanism validation.
Protocol A: Broth Microdilution Assay (CLSI M27-A3 Standard)
Purpose: To determine the precise MIC of the synthesized derivatives.
-
Media Preparation (Causality Check): Prepare RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 using 0.165 M MOPS.
-
Expert Insight: Omitting bicarbonate and using MOPS is critical. Bicarbonate induces pH fluctuations during ambient air incubation, which alters the ionization state of the heterocyclic nitrogen atoms, artificially shifting the apparent MIC.
-
-
Inoculum Standardization: Suspend fungal colonies in sterile saline to achieve a transmittance of 75-77% at 530 nm, yielding a stock of 1×106 to 5×106 CFU/mL. Dilute 1:1000 in RPMI 1640.
-
Serial Dilution & Inoculation: Dispense 100 µL of serially diluted compounds (0.5 to 100 µg/mL in DMSO) into a 96-well microtiter plate. Add 100 µL of the standardized inoculum to each well.
-
Internal Validation Control: Include Candida parapsilosis ATCC 22019 as a quality control strain. The assay is only valid if the MIC of the reference drug (Ketoconazole) falls within the established CLSI acceptable range (0.06 - 0.5 µg/mL).
-
Incubation & Reading: Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control well via spectrophotometric reading at 490 nm.
Protocol B: Ergosterol Quantification Assay
Purpose: To validate that the observed MIC is specifically due to CYP51 inhibition rather than general cytotoxicity.
-
Fungal Culture: Grow the fungal strain in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/2 or MIC/4) of the test compound for 16 hours at 35°C.
-
Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Add 3 mL of 25% alcoholic potassium hydroxide and incubate in an 85°C water bath for 1 hour to extract sterols from the cell membrane.
-
Extraction: Allow the mixture to cool, add 1 mL of sterile distilled water and 3 mL of n -heptane. Vortex vigorously for 3 minutes to partition the sterols into the heptane layer.
-
Ratiometric Spectrophotometric Validation: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 230 nm and 300 nm.
-
Expert Insight: This step acts as an internal ratiometric validation. Ergosterol absorbs strongly at 281.5 nm , while the late-stage toxic sterol intermediate (24(28)-dehydroergosterol) absorbs at 230 nm . A simultaneous decrease in the 281.5 nm peak and an increase in the 230 nm peak explicitly validates CYP51 inhibition[4]. If both peaks drop uniformly, the compound is acting via a non-specific cytotoxic mechanism.
-
Conclusion
While both classes of heterocycles offer viable pathways for antifungal drug discovery, triazolo-thiadiazole derivatives generally outperform 1,3,4-oxadiazoles in in vitro efficacy[1][2]. The fused bicyclic nature of triazolo-thiadiazoles provides a superior pharmacokinetic profile regarding lipophilicity and target-site coordination. Researchers should prioritize the triazolo-thiadiazole scaffold when designing drugs targeting highly resistant fungal strains, utilizing self-validating ergosterol assays to confirm target engagement.
References
-
Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: National Institutes of Health (nih.gov) URL:[Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies Source: National Institutes of Health (nih.gov) URL:[Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control Source: Frontiers (frontiersin.org) URL:[Link]
Sources
- 1. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the influence of phenyl group substituents on antibacterial activity
An Application Scientist’s Guide to Lead Optimization: Evaluating the Influence of Phenyl Group Substituents on Antibacterial Activity
As a Senior Application Scientist in medicinal chemistry, I frequently encounter early-stage antibacterial scaffolds where an unsubstituted phenyl ring yields mediocre or non-existent efficacy. The strategic decoration of this aromatic ring—using halogens, alkyl groups, or heteroatom-containing substituents—is the cornerstone of Structure-Activity Relationship (SAR) optimization.
This guide objectively compares the influence of various phenyl substituents on antibacterial performance, drawing on validated mechanistic principles and recent empirical data across multiple pharmacophores (e.g., pyrazoles, guanidines, and thiosemicarbazides).
Mechanistic Causality: Why Substituents Dictate Efficacy
The addition or alteration of a functional group on a phenyl ring does not merely change the molecular weight; it fundamentally rewires the molecule's interaction with both the bacterial cell envelope and the intracellular target. We evaluate substituents across three critical axes:
-
Lipophilicity (LogP) & Membrane Permeation: Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) possess thick peptidoglycan layers but lack the outer lipid membrane of Gram-negative strains. They are highly susceptible to lipophilic compounds. Adding hydrophobic groups like tert-butyl (-tBu) or trifluoromethyl (-CF3) drastically increases LogP, driving passive diffusion into the cell[1].
-
Electronic Effects (Hammett σ): Electron-withdrawing groups (EWGs) such as -Cl, -F, and -CF3 deplete electron density from the phenyl π-system. This electron deficiency often strengthens π-π stacking or halogen bonding with target proteins (e.g., bacterial FtsZ or DNA gyrase)[2]. Conversely, electron-donating groups (EDGs) like methoxy (-OCH3) enrich the ring but can disrupt these highly specific binding pocket interactions.
-
Steric Hindrance & Conformation (Taft Parameters): The position of the substituent (ortho, meta, para) dictates the conformational twist of the phenyl ring relative to the core scaffold. For example, ortho-fluorine substitutions in thiosemicarbazides can lock the molecule into a bioactive conformation, significantly boosting activity compared to meta or para analogs[3]. Furthermore, protic/hydrophilic substituents (-OH, -COOH) often abolish activity entirely due to massive desolvation penalties during target binding[1].
Logical relationship between phenyl substituents, physicochemical properties, and antibacterial activity.
Comparative Performance Data
To objectively compare these effects, we must look at standardized Minimum Inhibitory Concentration (MIC) data. The table below synthesizes the impact of phenyl substitution on antibacterial activity against S. aureus (including MRSA strains), utilizing baseline data from substituted pyrazole and guanidine scaffolds[1][2].
| Substituent Class | Specific Substituent | Electronic Effect | Lipophilicity Shift | Average MIC against S. aureus (µg/mL) | Efficacy Verdict |
| None (Baseline) | -H | Neutral | Baseline | > 64.0 | Weak |
| Protic / Hydrophilic | -COOH, -OH | Varies | Highly Negative | > 256.0 | Inactive |
| Electron-Donating | -OCH3 | EDG | Slight Decrease | > 128.0 | Weak / Inactive |
| Hydrophobic Alkyl | -tBu | Weak EDG | Highly Positive | 1.56 | High |
| Halogenated (Mono) | -Cl, -F | EWG | Positive | 3.12 - 6.25 | High |
| Halogenated (Di) | 2,4-dichloro | Strong EWG | Highly Positive | 0.5 - 1.56 | Very High |
| Trifluoromethyl | -CF3 | Strong EWG | Highly Positive | 0.5 - 3.12 | Very High |
Key Takeaway: Hydrophilic and protic groups universally destroy activity in these scaffolds. The most potent leads are consistently generated by adding bulky, lipophilic, electron-withdrawing groups (like -CF3 or dichloro motifs), which maximize both membrane permeation and binding affinity[1].
Experimental Validation Protocol: Broth Microdilution Assay
To trust the SAR data, the testing protocol must be a self-validating system. Standard optical density (OD600) measurements often fail in medicinal chemistry because highly lipophilic substituted compounds (like -CF3 or -tBu analogs) tend to precipitate in aqueous media, creating false turbidity that mimics bacterial growth.
To circumvent this, we utilize a Resazurin-based Broth Microdilution Assay . Resazurin is a redox indicator that viable bacteria reduce from blue (non-fluorescent) to pink (highly fluorescent resorufin), completely decoupling the readout from compound solubility artifacts.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized phenyl-substituted derivatives in 100% DMSO to create a 10 mg/mL stock. Quality Control: Ensure NMR/HPLC purity is >95% prior to testing.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Keep final DMSO concentration ≤1% to prevent vehicle-induced cytotoxicity.
-
Inoculum Preparation: Adjust the S. aureus culture to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18 hours.
-
Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.
-
Data Acquisition: Visually inspect the plates (Blue = growth inhibited, Pink = bacterial growth) or read fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration well that remains blue.
Self-validating experimental workflow for evaluating lipophilic antibacterial compounds.
Conclusion & Hit Selection Criteria
When evaluating phenyl ring substituents for novel antibacterial agents, the data heavily favors halogenation (specifically dichloro or ortho-fluoro substitutions) and trifluoromethylation . These modifications reliably enhance the lipophilicity required to breach Gram-positive cell walls while providing the electron-withdrawing properties necessary for tight target binding. Conversely, researchers should rapidly deprioritize scaffolds relying on protic or strictly electron-donating substituents (-OH, -COOH, -OCH3) during the hit-to-lead phase, as they consistently demonstrate poor permeability and target affinity.
References
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health (PMC). Available at:[Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Institutes of Health (PMC). Available at:[Link]
-
The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking anticancer activity of new derivatives against known drugs like cisplatin
A Researcher's Guide to Benchmarking Novel Anticancer Derivatives Against Cisplatin
A Senior Application Scientist's Field-Proven Guide to In Vitro Evaluation
In the relentless pursuit of more effective and less toxic cancer therapies, the benchmarking of new chemical entities against established drugs is a cornerstone of preclinical drug discovery.[1][2] Cisplatin, a platinum-based chemotherapeutic, has been a first-line treatment for various cancers for decades, making it a critical benchmark for new anticancer agents.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer activity of new derivatives in direct comparison to cisplatin. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Foundational Pillar: In Vitro Cytotoxicity and the IC50 Value
The initial and most crucial step in benchmarking a new compound is to determine its cytotoxic potential against cancer cells.[5][6][7] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[8]
The choice of cell lines can significantly impact the outcome and interpretation of cytotoxicity assays.[5] It is imperative to select a panel of cell lines that are relevant to the intended therapeutic application of the new derivative. For a broad-spectrum anticancer agent, the NCI-60 panel, a collection of 60 diverse human cancer cell lines, offers a standardized and comprehensive screening platform.[9][10][11] This panel represents various cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[10][11] Utilizing such a panel allows for the identification of potential tumor-specific activity.[9]
For a more focused investigation, a smaller, well-characterized panel can be employed. For instance, when benchmarking against cisplatin, including cell lines with known cisplatin sensitivity and resistance is highly informative.[12] Furthermore, incorporating a non-cancerous cell line, such as human embryonic kidney cells (HEK293), provides an initial assessment of the compound's selectivity and potential for systemic toxicity.[1]
Colorimetric assays, particularly those utilizing tetrazolium salts like MTT, MTS, and XTT, are widely used for their simplicity, cost-effectiveness, and suitability for high-throughput screening.[1][5][13] These assays measure the metabolic activity of cells, which in most cases, correlates with cell viability.[13][14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic method where viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[13][15][16] The insoluble formazan crystals are then dissolved, and the absorbance is measured.[14][15]
-
MTS and XTT Assays: These are second-generation tetrazolium assays that produce a water-soluble formazan product, eliminating the need for a solubilization step and making the protocol more convenient.[14][16]
It is crucial to be aware that the reported IC50 values for cisplatin can vary significantly across studies due to differences in experimental conditions like cell seeding density and assay duration.[17][18] Therefore, it is essential to run cisplatin as a positive control in parallel with the new derivatives under identical conditions.
Experimental Protocol: IC50 Determination using the MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of a new derivative against an adherent cancer cell line, using cisplatin as a comparator.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
New derivative and Cisplatin stock solutions (in DMSO)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the new derivative and cisplatin in complete medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Comparative Data Presentation
To facilitate a clear and objective comparison, the IC50 values of the new derivatives and cisplatin should be summarized in a table.
| Compound | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| New Derivative 1 | HeLa | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | |
| HEK293 | [Insert Value] | [Insert Value] | |
| New Derivative 2 | HeLa | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | |
| HEK293 | [Insert Value] | [Insert Value] | |
| Cisplatin | HeLa | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | |
| HEK293 | [Insert Value] | [Insert Value] |
Delving Deeper: Mechanistic Insights Through Secondary Assays
While the IC50 value provides a measure of a compound's potency, it does not reveal the underlying mechanism of cell death.[21] To gain a more comprehensive understanding of a new derivative's anticancer activity and to draw meaningful comparisons with cisplatin, further mechanistic studies are essential.
Apoptosis: The Preferred Mode of Cancer Cell Death
Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies as it generally does not elicit an inflammatory response.[12] Cisplatin is known to induce apoptosis by forming DNA adducts, which triggers a cascade of signaling events.[22][23]
Several assays can be employed to detect and quantify apoptosis.[24]
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[24][25][26] Its "add-mix-measure" format makes it suitable for high-throughput screening.[24] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[26]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Caspase-Glo 3/7 Assay
Materials:
-
Cells treated with the new derivative and cisplatin as in the IC50 experiment.
-
Opaque-walled 96-well plates.
-
Caspase-Glo 3/7 Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Normalize the luminescence of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis: Uncovering Effects on Proliferation
Many anticancer drugs, including cisplatin, exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[3] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]
Experimental Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
-
Cells treated with the new derivative and cisplatin.
-
Cold 70% ethanol.
-
PBS.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Visualizing and Comparing Mechanisms of Action
A diagram illustrating the known signaling pathway of cisplatin and the putative pathway of a new derivative can be a powerful tool for comparison.
Caption: Comparative signaling pathways of cisplatin and a hypothetical new derivative.
Conclusion: A Rigorous and Comprehensive Approach
Benchmarking new anticancer derivatives against established drugs like cisplatin requires a multi-faceted and rigorous approach. By moving beyond a simple IC50 determination and incorporating mechanistic assays for apoptosis and cell cycle analysis, researchers can build a comprehensive profile of a new compound's activity. This detailed characterization is essential for identifying promising drug candidates and for making informed decisions in the drug development pipeline. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting these critical comparative studies with scientific integrity and a clear rationale.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Assay Guidance Manual - Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. (2021, June 15). Anticancer Research. Retrieved from [Link]
-
Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (2003, March 6). PubMed. Retrieved from [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (n.d.). PMC. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. (n.d.). Altogen Labs. Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. Retrieved from [Link]
-
(A) Mechanism of action of cisplatin. Modern studies have revealed that... (n.d.). ResearchGate. Retrieved from [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). PMC. Retrieved from [Link]
-
Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential. (2016, September 23). Spandidos Publications. Retrieved from [Link]
-
NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010, December 15). PubMed. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
NCI-60 Human Tumor Cell Line Screen. (2025, August 25). National Cancer Institute. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]
-
NCI-60. (n.d.). Wikipedia. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved from [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025, September 16). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC. Retrieved from [Link]
-
Anticancer activity results of the compounds (1, 2, and 9-20) and cisplatin against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
New analogues of cisplatin with anticancer activities: syntheses, vibrational spectra and calculations by the DFT methods. (n.d.). Poznan University of Technology. Retrieved from [Link]
-
Development of cisplatin as an anti-cancer drug. (2025, March 25). GSC Online Press. Retrieved from [Link]
-
New Advancements in Cisplatin-Based Treatments. (2023, March 21). PMC - NIH. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. wch.pwr.edu.pl [wch.pwr.edu.pl]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. scielo.br [scielo.br]
- 6. kosheeka.com [kosheeka.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]
- 12. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
